Atipamezole
Descripción
This compound is a synthetic α2 adrenoceptor antagonistused to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs. It has also been undergone research as a potential anti-Parkinsonian drug for humans.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPZIDYAHLZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049135 | |
| Record name | Atipamezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104054-27-5 | |
| Record name | Atipamezole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atipamezole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atipamezole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atipamezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPAMEZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atipamezole's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3] It is widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists like medetomidine and dexmedetomidine.[1][2] Its specific mechanism of action, involving competitive antagonism at α2-adrenergic receptors, allows for a rapid and reliable reversal of sedation, making it an invaluable tool in clinical practice and a subject of interest for further research, including potential applications in human medicine. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Competitive Antagonism at α2-Adrenergic Receptors
This compound's primary mechanism of action is its function as a competitive antagonist at α2-adrenergic receptors. Structurally similar to α2-agonists like dexmedetomidine, this compound competes for the same binding sites on the α2-adrenergic receptors, thereby displacing the agonist and reversing its effects. This antagonism occurs at both central and peripheral α2-adrenoceptors.
The α2-adrenergic receptors are G-protein coupled receptors that, when activated by an agonist, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in reduced neuronal firing and a decrease in the release of neurotransmitters, most notably norepinephrine. By blocking these receptors, this compound prevents this signaling cascade, leading to an increase in norepinephrine release and subsequent reversal of sedation and analgesia.
Signaling Pathway of α2-Adrenergic Receptor and this compound's Intervention
Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of this compound.
Quantitative Pharmacological Data
This compound's efficacy and selectivity are quantified by its binding affinities (Ki), potency in functional assays (pA2), and its selectivity for α2- over α1-adrenergic receptors.
Binding Affinity
Receptor binding studies have demonstrated this compound's high affinity for α2-adrenergic receptors. While a complete set of Ki values from a single comprehensive study is not available, the existing data consistently show its potent and selective binding.
| Receptor Subtype | Ki (nM) | Reference |
| α2-Adrenoceptor | 1.6 | |
| α2A-Adrenoceptor | 1.86 | |
| α2B-Adrenoceptor | Comparable to α2A/α2C | |
| α2C-Adrenoceptor | Comparable to α2A/α2B | |
| α2D-Adrenoceptor | High affinity (100-fold > yohimbine) | |
| α1B-Adrenoceptor | 1949.84 |
Note: Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.
Functional Potency and Selectivity
Functional assays provide a measure of an antagonist's ability to inhibit the action of an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Parameter | Value | Reference |
| pA2 (vs. Clonidine) | 8.6 | |
| pA2 (vs. Medetomidine) | 8.7 | |
| α2/α1 Selectivity Ratio | 8526 |
These values highlight this compound's high potency as an α2-adrenergic antagonist and its remarkable selectivity over α1-adrenergic receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.
Objective: To quantify the affinity of this compound for α2- and α1-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the desired human or rat adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Rauwolscine or [³H]-MK-912 for α2-receptors; [³H]-Prazosin for α1-receptors.
-
Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM phentolamine for α2, 10 µM phentolamine for α1).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of this compound.
-
Incubation: To each well, add the cell membranes, radioligand, and either buffer (for total binding), non-labeled antagonist (for non-specific binding), or this compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
In Vivo Microdialysis for Norepinephrine Measurement
This technique allows for the in vivo measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals following the administration of this compound.
Objective: To determine the effect of this compound on norepinephrine release in the rat prefrontal cortex.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane).
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂).
-
This compound solution for injection (e.g., 1 mg/kg, i.p.).
-
HPLC system with electrochemical detection (HPLC-ED).
Methodology:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-120 minutes.
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of norepinephrine levels.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours.
-
Sample Analysis: Analyze the dialysate samples for norepinephrine content using HPLC-ED.
-
Data Analysis: Express the norepinephrine concentrations as a percentage of the mean baseline values. Plot the mean percentage change from baseline over time.
Caption: Workflow for in vivo microdialysis to measure norepinephrine.
In Vivo Cardiovascular Monitoring
This protocol details the measurement of blood pressure and heart rate in conscious rats to assess the cardiovascular effects of this compound.
Objective: To evaluate the impact of this compound on arterial blood pressure and heart rate in conscious, freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Telemetry-based blood pressure monitoring system (e.g., Data Sciences International).
-
Surgical instruments for implantation of the telemetry transmitter.
-
This compound solution for injection.
Methodology:
-
Transmitter Implantation: Anesthetize the rat and surgically implant the telemetry pressure transmitter, typically with the catheter inserted into the abdominal aorta and the transmitter body secured in the abdominal cavity. Allow the animal to recover for at least one week.
-
Baseline Recording: Record baseline blood pressure and heart rate continuously for a set period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal or subcutaneous).
-
Post-Dose Recording: Continuously record blood pressure and heart rate for several hours post-administration to capture the full time course of the cardiovascular effects.
-
Data Analysis: Analyze the telemetry data to determine changes in mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate from baseline. Data can be averaged over specific time intervals for statistical comparison.
References
- 1. Selectivity of this compound, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Atipamezole: An In-depth Technical Guide to a Selective Alpha-2 Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole is a potent and highly selective synthetic α2-adrenergic receptor antagonist.[1] It is widely recognized for its role in veterinary medicine as a reversal agent for the sedative and analgesic effects of α2-adrenoceptor agonists like dexmedetomidine and medetomidine.[2][3][4] Its high affinity for α2-adrenoceptors, coupled with a remarkable selectivity over α1-adrenoceptors, distinguishes it from other antagonists such as yohimbine.[5] This high selectivity minimizes undesirable side effects, making this compound a valuable tool in both clinical practice and pharmacological research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its characterization.
Introduction
Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release. When activated by endogenous catecholamines like norepinephrine and epinephrine, these receptors, coupled to inhibitory G proteins (Gi), inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Presynaptically, they function as autoreceptors, creating a negative feedback loop that inhibits norepinephrine release. This compound acts as a competitive antagonist at these receptors, displacing α2-agonists and thereby blocking their downstream effects. This action leads to an increase in norepinephrine release and turnover in the central nervous system.
Mechanism of Action
This compound competitively and selectively inhibits α2-adrenergic receptors. Its chemical structure, featuring an imidazole ring, allows it to bind with high affinity to all three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. By blocking these receptors, this compound effectively reverses the effects of α2-agonists, including sedation, analgesia, bradycardia, and hypotension.
The primary signaling pathway affected by this compound is the Gαi-coupled pathway. α2-adrenoceptor agonists typically inhibit adenylyl cyclase, reducing the production of cAMP. This compound, by blocking the receptor, prevents this inhibition, leading to a restoration of cAMP levels.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mixlab.com [mixlab.com]
- 4. Perioperative use of selective alpha-2 agonists and antagonists in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole: A Comprehensive Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist. It is widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and dexmedetomidine. Its high affinity for the α2-receptor and its favorable pharmacokinetic profile make it a valuable pharmacological tool. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed summaries of key experimental data are presented in tabular format for ease of comparison. Furthermore, this guide outlines the methodologies for critical experiments and provides visualizations of associated signaling pathways and experimental workflows using the DOT language for Graphviz.
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors.[1][2] Its chemical structure, featuring an imidazole ring, allows it to bind to these receptors with high affinity, thereby displacing α2-agonists like dexmedetomidine and medetomidine.[1] This competitive inhibition reverses the effects of the agonists, which normally decrease the release of norepinephrine from presynaptic neurons. By blocking the presynaptic α2-autoreceptors, this compound restores norepinephrine release, leading to increased sympathetic tone and arousal.[3][4] this compound exhibits a high degree of selectivity for α2-receptors over α1-receptors and has negligible affinity for other receptor types, including serotonergic, dopaminergic, histaminergic, and opioid receptors, which contributes to its favorable safety profile.
Signaling Pathway of this compound Action
References
Atipamezole: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist.[1][2] Its primary clinical application is in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine and medetomidine.[2][3] This technical guide provides an in-depth analysis of this compound's receptor binding profile, detailing its high affinity for α2-adrenergic receptor subtypes and its remarkable selectivity against α1-adrenergic and other receptor families. The document outlines the standard experimental protocols for determining binding affinities and visualizes the associated molecular pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Receptor Binding Affinity and Selectivity
This compound's pharmacological action is rooted in its high affinity for α2-adrenergic receptors, where it acts as a competitive antagonist.[2] Its efficacy and low incidence of side effects are attributed to its high selectivity for this receptor class.
Adrenergic Receptor Binding Profile
This compound demonstrates high affinity for all three major α2-adrenergic receptor subtypes: α2A, α2B, and α2C. Notably, it exhibits a significantly lower affinity for α1-adrenergic receptors, leading to a high α2/α1 selectivity ratio. This selectivity is crucial for its specific antagonist action without eliciting significant α1-mediated side effects.
| Receptor Subtype | Species | Kᵢ (nM) | α2/α1 Selectivity Ratio | Reference |
| α2-Adrenergic | ||||
| α2A | Human | 1.1 - 1.86 | 8526 | |
| α2B | Human | 1.0 - 2.24 | ||
| α2C | Human | 0.89 | ||
| α2D | Rat | High Affinity | ||
| α1-Adrenergic | ||||
| α1A | Human | 1300 | ||
| α1B | Human | 1949.84 - 6500 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. α2/α1 Selectivity Ratio: The ratio of the binding affinity of a compound for α2 receptors compared to α1 receptors. A higher ratio indicates greater selectivity for α2 receptors.
Off-Target Receptor Binding Profile
A key feature of this compound's pharmacological profile is its low affinity for a wide range of other neurotransmitter receptors. This "clean" profile contributes to its specificity and reduced potential for off-target effects. Studies have shown that this compound has negligible affinity for serotonin (5-HT), dopamine (D2), muscarinic, and histamine receptors. While specific Kᵢ values are not always reported due to the low affinity, it is generally accepted that they are not pharmacologically relevant at therapeutic doses. Some studies have noted that this compound has negligible affinity for 5-HT1A and I2 imidazoline binding sites.
| Receptor Family | Receptor Subtype | Binding Affinity | Reference |
| Serotonin | 5-HT1A | Negligible | |
| Dopamine | D2-like | Low to negligible | |
| Muscarinic | - | No affinity | |
| Histamine | - | No affinity | |
| Imidazoline | I2 | Negligible | |
| Opiate | - | No affinity | |
| GABA | - | No affinity | |
| Benzodiazepine | - | No affinity |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound to its target receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.
Principle
A constant concentration of a radiolabeled ligand (e.g., [³H]-rauwolscine for α2-adrenergic receptors) is incubated with a preparation of cell membranes containing the target receptor. Increasing concentrations of the unlabeled this compound are added to compete for the binding sites. The amount of radioactivity bound to the membranes is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Detailed Methodology for α2-Adrenergic Receptor Binding Assay
This protocol is a representative example for determining the binding affinity of this compound for α2-adrenergic receptors using [³H]-rauwolscine.
Materials:
-
Membrane Preparation: Cell membranes from a source known to express α2-adrenergic receptors (e.g., human platelet membranes, rat cerebral cortex, or cells transfected with specific α2-receptor subtypes).
-
Radioligand: [³H]-rauwolscine (specific activity 70-90 Ci/mmol).
-
Competitor: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.2-1 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of 10 µM phentolamine.
-
Competition Wells: Add 50 µL of this compound at various concentrations (typically a serial dilution).
-
Add 50 µL of [³H]-rauwolscine to all wells to a final concentration near its Kₔ value (e.g., 1-3 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to determine the IC₅₀ value from the competition curve.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound exerts its antagonist effects by blocking the canonical signaling pathway of α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the inhibitory G protein, Gᵢ.
α2-Adrenergic Receptor Signaling Cascade
-
Agonist Binding: In the absence of an antagonist, an agonist (e.g., norepinephrine, dexmedetomidine) binds to the α2-adrenergic receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gᵢ protein. The Gαᵢ subunit exchanges GDP for GTP.
-
Dissociation: The activated Gαᵢ-GTP subunit dissociates from the Gβγ dimer.
-
Effector Modulation:
-
The Gαᵢ-GTP subunit directly inhibits the enzyme adenylyl cyclase.
-
This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent modulation of various cellular processes, including ion channel activity and gene transcription. This ultimately results in the physiological effects associated with α2-receptor activation, such as sedation and analgesia.
This compound's Mechanism of Antagonism: this compound competitively binds to the α2-adrenergic receptor, preventing the binding of agonists and thereby blocking the initiation of this signaling cascade.
Signaling Pathway Diagram
Caption: Canonical α2-adrenergic receptor signaling pathway.
Conclusion
This compound's receptor binding profile is characterized by high affinity for α2-adrenergic receptors and exceptional selectivity over α1-adrenergic and other major neurotransmitter receptors. This specificity is fundamental to its clinical utility as a safe and effective reversal agent for α2-agonist-induced sedation and analgesia. The methodologies and pathways described in this guide provide a foundational understanding for researchers engaged in the study of adrenergic pharmacology and the development of novel therapeutics targeting these systems.
References
Atipamezole: A Comprehensive Technical Guide to its Discovery, Development, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole, a potent and highly selective α2-adrenergic receptor antagonist, has become an indispensable tool in veterinary medicine for the reversal of sedation and analgesia induced by α2-adrenoceptor agonists. This technical guide provides an in-depth exploration of the discovery, history, and development of this compound. It details its pharmacological properties, including its mechanism of action, receptor binding affinity, and pharmacokinetic and pharmacodynamic profiles across various species. Furthermore, this guide outlines key experimental protocols that were instrumental in characterizing this compound, offering a valuable resource for researchers and professionals in the field of drug development.
Discovery and History of this compound Development
This compound, with the chemical name 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole, was developed by the Finnish pharmaceutical company, Orion Corporation.[1][2] Its development was a significant advancement in veterinary anesthesia, providing a reliable and rapid reversal agent for the profound sedative and analgesic effects of α2-adrenoceptor agonists like medetomidine and its active enantiomer, dexmedetomidine, which were also developed by Orion Pharma.
The United States Food and Drug Administration (FDA) approved this compound for veterinary use in dogs on August 6, 1996, under the brand name Antisedan®.[3][4][5] This approval marked a new era of safety and control in animal sedation procedures, allowing veterinarians to promptly bring animals out of a sedated state. Initially indicated for the reversal of medetomidine, its use was later expanded to include the reversal of dexmedetomidine. The development of this compound was driven by the need for a highly selective antagonist that could effectively counteract the effects of α2-agonists without causing significant side effects. Its high affinity and selectivity for α2-receptors over α1-receptors distinguish it from less selective antagonists like yohimbine.
Pharmacological Profile
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems. Presynaptic α2-receptors are involved in a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, this compound increases the release of norepinephrine, leading to a reversal of the sedative and analgesic effects of α2-agonists. Postsynaptically, α2-receptors mediate various physiological responses, and their blockade by this compound contributes to the reversal of cardiovascular effects such as bradycardia and hypotension.
The signaling pathway of α2-adrenergic receptor agonism and its antagonism by this compound is depicted in the following diagram:
Receptor Binding Affinity and Selectivity
A key feature of this compound is its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This selectivity minimizes the risk of adverse effects associated with α1-receptor blockade, such as significant hypotension.
| Compound | α2/α1 Selectivity Ratio | Reference |
| This compound | 8526:1 | |
| Yohimbine | 40:1 | |
| Tolazoline | Not specified |
Table 1: α2/α1 Adrenergic Receptor Selectivity of Various Antagonists.
This compound has a high affinity for all α2-adrenoceptor subtypes (α2A, α2B, α2C, and α2D).
| Receptor Subtype | This compound Affinity (Comparative) | Yohimbine Affinity (Comparative) | Reference |
| α2A | Comparable | Comparable | |
| α2B | Comparable | Comparable | |
| α2C | Comparable | Comparable | |
| α2D | High | Significantly Lower |
Table 2: Comparative Affinity of this compound and Yohimbine for α2-Adrenoceptor Subtypes.
Pharmacokinetics
This compound is rapidly absorbed following intramuscular injection. It is widely distributed in the body and readily crosses the blood-brain barrier. The drug is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine.
| Species | Tmax (IM) | Elimination Half-life | Reference |
| Dog | ~10 minutes | 2.6 hours | |
| Rat | Not specified | 1.3 hours | |
| Dairy Calf | Not applicable (IV) | Not specified | |
| Dairy Cow | Not applicable (IV) | Vss: 1.77 L/kg, Cl: 48.1 mL/min/kg |
Table 3: Pharmacokinetic Parameters of this compound in Various Species.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the rapid and reliable reversal of the clinical signs of α2-agonist-induced sedation and analgesia. This includes a return to normal levels of consciousness, motor activity, and physiological parameters.
Cardiovascular Effects: this compound effectively reverses the bradycardia and hypotension caused by α2-agonists. Following administration, there is a rapid increase in heart rate. Blood pressure may initially show a transient decrease before returning to normal or slightly above baseline levels.
Reversal of Sedation: In dogs sedated with dexmedetomidine, the onset of reversal is typically observed within 5 minutes of this compound administration, with most animals able to stand within 15 minutes.
Key Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described through various routes. One of the early synthetic pathways involved the following key steps:
A detailed protocol as described in the literature involves:
-
Alkylation: 2-Acetyl-1-indanone is alkylated with ethylbromide in acetone in the presence of sodium carbonate to yield 2-acetyl-2-ethyl-1-indanone.
-
Bromination: The acetyl group of 2-acetyl-2-ethyl-1-indanone is brominated using bromine in methanol.
-
Imidazole Ring Formation: The resulting bromo-acetyl intermediate is heated in formamide to form the imidazole ring.
-
Reduction: The intermediate is then hydrogenated in 2N hydrochloric acid in the presence of a 10% palladium on carbon catalyst to produce this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for α2- and α1-adrenergic receptors.
Methodology:
-
Tissue Preparation: Membranes are prepared from tissues rich in the target receptors, such as the rat cerebral cortex for α2-receptors and rat spleen for α1-receptors.
-
Radioligand: A radiolabeled ligand specific for the receptor of interest is used. For α2-receptors, [3H]-clonidine or [3H]-rauwolscine can be used. For α1-receptors, [3H]-prazosin is commonly employed.
-
Competition Binding Assay: The tissue membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation. The selectivity ratio is determined by comparing the Ki values for the different receptor subtypes.
In Vivo Model of Sedation Reversal in Dogs
Objective: To evaluate the efficacy and dose-response of this compound in reversing α2-agonist-induced sedation in dogs.
Methodology:
-
Animal Model: Healthy adult dogs are used.
-
Sedation Induction: Dogs are sedated with a clinically relevant dose of an α2-agonist, such as dexmedetomidine, administered intramuscularly or intravenously.
-
Treatment: At a predetermined time after sedation, dogs are randomly assigned to receive either this compound at various doses or a placebo (saline) via intramuscular injection.
-
Parameters Monitored:
-
Sedation Score: Assessed at regular intervals using a validated scoring system.
-
Time to Stand: The time from this compound administration until the dog is able to stand without assistance.
-
Cardiovascular Parameters: Heart rate and blood pressure are monitored continuously.
-
Respiratory Rate: Monitored at regular intervals.
-
-
Data Analysis: The dose-dependent effects of this compound on the reversal of sedation and physiological parameters are analyzed statistically.
Conclusion
The discovery and development of this compound represent a significant milestone in veterinary pharmacology. Its high potency and selectivity as an α2-adrenergic receptor antagonist have established it as the gold standard for reversing the effects of α2-agonist-induced sedation. The extensive preclinical and clinical research, including detailed in vitro and in vivo studies, has provided a thorough understanding of its pharmacological profile. This in-depth technical guide serves as a comprehensive resource for researchers and professionals, offering valuable insights into the science behind this important therapeutic agent. Further research may continue to explore its potential applications in other species and therapeutic areas.
References
- 1. Reversal of the sedative and sympatholytic effects of dexmedetomidine with a specific alpha2-adrenoceptor antagonist this compound: a pharmacodynamic and kinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, this compound, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of medetomidine-induced cardiovascular and respiratory changes with this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
Atipamezole: A Deep Dive into its Central Nervous System Effects
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Atipamezole is a potent and highly selective α2-adrenoceptor antagonist, distinguished by its imidazole structure.[1][2] Primarily utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenoceptor agonists like medetomidine and dexmedetomidine, its specific mechanism of action and subsequent effects on the central nervous system (CNS) have garnered significant interest in preclinical and clinical research.[2][3] This technical guide provides a comprehensive overview of the CNS effects of this compound, detailing its receptor binding profile, pharmacokinetic properties, and influence on major neurotransmitter systems. It includes a summary of quantitative data, detailed experimental protocols derived from published studies, and visualizations of key pathways to serve as a resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors.[3] By binding to these receptors, it displaces α2-agonists, thereby blocking their effects. The α2-receptors are predominantly located presynaptically on noradrenergic neurons, where they form a negative feedback loop; activation of these autoreceptors by norepinephrine (NE) inhibits further NE release. By antagonizing these receptors, this compound disinhibits the neuron, leading to an increase in the synthesis and release of norepinephrine. This surge in noradrenergic activity is the primary driver of its CNS effects, including arousal from sedation and modulation of cognitive functions.
This compound's high specificity for α2-adrenoceptors over α1-adrenoceptors and its negligible affinity for other receptors, such as serotonin, dopamine, muscarinic, and opioid receptors, contribute to its favorable side-effect profile compared to less selective antagonists like yohimbine.
Downstream Signaling
The blockade of presynaptic α2-adrenoceptors by this compound initiates a well-defined signaling cascade. Normally, α2-receptor activation by an agonist leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi). This reduces intracellular cyclic AMP (cAMP) levels, subsequently decreasing the activity of Protein Kinase A (PKA). This compound prevents this inhibitory process. By blocking the α2-receptor, it prevents the Gi-protein coupling, thus maintaining adenylyl cyclase activity, sustaining cAMP levels, and promoting neuronal firing and neurotransmitter release.
Quantitative Data
Receptor Binding Affinity & Selectivity
This compound exhibits a high affinity for α2-adrenoceptors and a remarkably high selectivity for α2 over α1 subtypes. This selectivity is significantly greater than that of other α2-antagonists like yohimbine and idazoxan.
Table 1: Receptor Binding Affinities (Ki, nM) and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Species | α2/α1 Selectivity Ratio | Reference(s) |
|---|---|---|---|---|
| α1 | 3160 | Human | 8526:1 | |
| α2A | 1.9 | Human | ||
| α2B | 2.2 | Human | ||
| α2C | 4.2 | Human | ||
| α2 (general) | - | Rat | 8526 |
| α1 (general) | - | Rat | | |
Note: this compound is not selective for the different subtypes of α2-adrenoceptors.
Table 2: Comparative α2/α1 Selectivity Ratios
| Compound | α2/α1 Selectivity Ratio | Reference(s) |
|---|---|---|
| This compound | 8526 | |
| Yohimbine | 40 | |
| Idazoxan | 27 | |
| Dexmedetomidine | 3240 |
| Medetomidine | 1620 | |
Pharmacokinetic Parameters
This compound is rapidly absorbed following intramuscular administration and is extensively distributed to tissues, including the CNS, where concentrations can reach two to three times that of plasma.
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route | Reference(s) |
|---|---|---|---|---|
| Peak Plasma Concentration (Tmax) | ~10 minutes | Dog | IM | |
| Elimination Half-Life (t½) | 2.6 hours | Dog | IM | |
| Elimination Half-Life (t½) | 1.3 hours | Rat | - | |
| Elimination Half-Life (t½) | 1.7 - 2.0 hours | Human | IV | |
| Apparent Volume of Distribution | 3.0 - 3.5 L/kg | Human | IV |
| Total Plasma Clearance | 1.1 - 1.5 L/h/kg | Human | IV | |
Note: this compound undergoes significant first-pass metabolism in the liver and is not orally active. Metabolites are primarily excreted in the urine.
Effects on Central Neurotransmitter Systems
The primary neurochemical effect of this compound is the stimulation of central noradrenaline turnover. This is a direct consequence of blocking the presynaptic α2-autoreceptors. Studies have also shown a modest increase in dopamine activity, while effects on serotonin are less pronounced.
-
Noradrenergic System: this compound dose-dependently increases extracellular levels of norepinephrine in brain regions like the frontal cortex. A 100 mg intravenous dose in humans increased plasma noradrenaline concentrations by an average of 484%.
-
Dopaminergic System: A slight increase in dopaminergic activity has been observed. This compound has been shown to potentiate the effects of L-DOPA on dopamine release in the rat striatum, suggesting potential applications in Parkinson's disease research.
-
Serotonergic System: Unlike yohimbine, this compound has negligible affinity for 5-HT1A sites and does not significantly alter central 5-hydroxytryptamine (serotonin) turnover rates.
Experimental Protocols
Reversal of α2-Agonist-Induced Sedation in Rodents
This protocol is a composite based on methodologies frequently cited for reversing xylazine or medetomidine/dexmedetomidine sedation in rats for experimental procedures.
-
Objective: To rapidly and safely reverse the sedative and anesthetic effects of an α2-adrenoceptor agonist.
-
Animal Model: Male laboratory rats (e.g., Sprague-Dawley, Wistar).
-
Materials:
-
This compound hydrochloride (5 mg/mL solution).
-
Sterile saline (0.9% NaCl) for dilution.
-
Syringes (1 mL) and needles (e.g., 25-27G).
-
Anesthetic cocktail (e.g., Ketamine 70 mg/kg + Xylazine 10 mg/kg, IP).
-
-
Methodology:
-
Anesthesia Induction: Anesthetize the rat with the chosen α2-agonist-containing cocktail via intraperitoneal (IP) or subcutaneous (SC) injection. Confirm the desired plane of anesthesia (e.g., loss of righting reflex, lack of pedal withdrawal reflex) before proceeding with the experimental procedure.
-
This compound Preparation: Prepare a diluted stock solution of this compound to ensure accurate dosing for small animal weights. For example, to make a 0.25 mg/mL solution, dilute 0.5 mL of the 5 mg/mL stock with 9.5 mL of sterile saline (1:20 dilution).
-
Monitoring: Place the animal in a clean recovery cage on a heating pad to prevent hypothermia. Monitor vital signs and time to recovery (e.g., return of righting reflex, purposeful movement). Arousal typically begins within minutes of this compound administration.
-
In Vivo Microdialysis for Neurotransmitter Analysis
This protocol outlines the key steps for using in vivo microdialysis to measure this compound-induced changes in extracellular neurotransmitter levels in the rat brain.
-
Objective: To quantify the effect of this compound on extracellular concentrations of norepinephrine and dopamine in a specific brain region (e.g., frontal cortex).
-
Animal Model: Male Wistar rats, surgically implanted with a microdialysis guide cannula.
-
Materials:
-
Microdialysis probes and pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound hydrochloride.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.
-
-
Methodology:
-
Surgical Implantation: Under general anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow for a post-surgical recovery period (e.g., 48-72 hours).
-
Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 0.01-0.63 mg/kg, SC) or vehicle (saline).
-
Sample Collection: Continue collecting dialysate samples for a predetermined period post-administration (e.g., 2-3 hours) to monitor the drug's effect.
-
Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of norepinephrine, dopamine, and their metabolites. Express results as a percentage change from the baseline levels.
-
Conclusion
This compound is a powerful pharmacological tool characterized by its potent, specific, and selective antagonism of α2-adrenoceptors. Its primary effect in the central nervous system is the facilitation of noradrenergic neurotransmission, with secondary effects on the dopaminergic system. Its rapid onset and high selectivity make it an invaluable agent for reversing α2-agonist-induced sedation in veterinary and experimental settings. The detailed understanding of its pharmacokinetics, receptor binding profile, and neurochemical effects, as outlined in this guide, provides a solid foundation for its application in neuroscience research and the development of novel therapeutic strategies targeting the noradrenergic system.
References
- 1. Pharmacological properties, central nervous system effects, and potential therapeutic applications of this compound, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Atipamezole and its Role in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on neurotransmission. Primarily utilized in veterinary medicine as a reversal agent for α2-adrenergic agonist-induced sedation and analgesia, this compound's specific interaction with the noradrenergic system offers a valuable tool for neuroscience research.[2][3] This document details the pharmacokinetics and pharmacodynamics of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride, is a synthetic imidazole derivative. Its primary pharmacological action is the competitive and selective inhibition of α2-adrenergic receptors. These receptors are integral components of the central and peripheral nervous systems, playing a crucial role in regulating the release of various neurotransmitters, most notably norepinephrine. By blocking these receptors, this compound effectively counteracts the effects of α2-adrenergic agonists like dexmedetomidine and medetomidine.
Mechanism of Action and Role in Neurotransmission
The sedative, analgesic, and sympatholytic effects of α2-adrenergic agonists are mediated through their stimulation of presynaptic α2-receptors in the central and peripheral nervous systems. This stimulation inhibits the release of norepinephrine from nerve terminals, leading to a decrease in sympathetic tone.
This compound's mechanism of action is centered on its high affinity for and competitive antagonism of these α2-adrenergic receptors. By binding to these receptors, this compound displaces the α2-agonist, thereby blocking the inhibitory feedback loop and restoring the normal release of norepinephrine. This surge in norepinephrine release leads to the rapid reversal of sedation and analgesia.
Signaling Pathway of this compound Action
Caption: this compound competitively antagonizes presynaptic α2-adrenergic receptors.
Pharmacological Profile
Pharmacodynamics
This compound exhibits a high selectivity for α2-adrenergic receptors over α1-adrenergic receptors, which contributes to its favorable safety profile. The reversal of sedation and analgesia is dose-dependent and typically occurs within 5 to 10 minutes of intramuscular administration.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Ki (nM) | Species | α2/α1 Selectivity Ratio | Reference |
| α2A | 1.9 | Human | 8526:1 | |
| α2B | 2.2 | Human | ||
| α2C | 4.2 | Human | ||
| α1 | 3160 | Human |
Pharmacokinetics
This compound is rapidly absorbed following intramuscular injection, reaching maximum serum concentrations in approximately 10 minutes in dogs. It is extensively distributed to tissues, including the central nervous system. Metabolism occurs primarily in the liver, and the metabolites are excreted mainly in the urine.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Elimination Half-Life (t½) | Route of Administration | Reference |
| Dog | ~2.6 hours | Intramuscular | |
| Rat | ~1.3 hours | Not Specified |
Experimental Protocols
Evaluation of this compound Reversal of Dexmedetomidine-Induced Sedation in Dogs
This protocol outlines a typical experimental design to assess the efficacy of this compound in reversing the sedative effects of an α2-agonist.
-
Animal Model: Healthy adult beagle dogs are commonly used.
-
Sedation Induction: Dexmedetomidine is administered intravenously (IV) or intramuscularly (IM) at a clinically relevant dose.
-
Monitoring:
-
Sedation Score: A numerical scoring system is used to assess the depth of sedation at regular intervals (e.g., every 5-10 minutes). The scoring system typically evaluates posture, alertness, and response to stimuli.
-
Cardiovascular Parameters: Heart rate, blood pressure (systolic, diastolic, and mean arterial), and respiratory rate are continuously monitored.
-
Analgesia Assessment: Nociceptive threshold testing, such as the nociceptive withdrawal reflex, can be employed to quantify the level of analgesia.
-
-
This compound Administration: After a predetermined period of sedation (e.g., 20-30 minutes), this compound is administered intramuscularly. The dose is often calculated based on a multiple of the preceding α2-agonist dose.
-
Post-Reversal Monitoring: All parameters are continuously monitored until the animal has fully recovered. The time to arousal and ambulation are key endpoints.
In Vivo Microdialysis for Norepinephrine Measurement
This protocol allows for the direct measurement of extracellular norepinephrine levels in the brain following this compound administration.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgical Procedure: A guide cannula for the microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) after a baseline collection period.
-
Neurochemical Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Workflow for a Pharmacokinetic Study of this compound
Caption: A typical workflow for determining the pharmacokinetic profile of this compound.
Applications in Research and Drug Development
The specific and potent action of this compound makes it an invaluable tool for:
-
Veterinary Medicine: As a reliable and rapid reversal agent for α2-agonist-induced sedation and analgesia, ensuring smoother and safer anesthetic procedures.
-
Neuroscience Research: To investigate the role of the noradrenergic system in various physiological and pathological processes, including cognition, arousal, and pain perception.
-
Drug Development: As a reference compound in the development of new α2-adrenergic receptor ligands and to study the potential therapeutic applications of α2-antagonism in human conditions such as Parkinson's disease and depression.
Conclusion
This compound's well-defined mechanism of action as a selective α2-adrenergic receptor antagonist provides a clear example of targeted pharmacological intervention in neurotransmission. Its ability to rapidly and effectively reverse the effects of α2-agonists by restoring norepinephrine release underscores the critical role of the noradrenergic system in maintaining arousal and consciousness. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further research into the nuanced effects of this compound on different neuronal circuits will continue to expand our understanding of adrenergic modulation of brain function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the clinical efficacy and safety of intramuscular and intravenous doses of dexmedetomidine and medetomidine in dogs and their reversal with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of medetomidine sedation by this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole in Cognitive Function Studies: A Technical Guide for Researchers
An In-depth Examination of the α2-Adrenoceptor Antagonist Atipamezole as a Tool for Investigating and Enhancing Cognitive Function in Animal Models.
Introduction
This compound, a potent and selective α2-adrenoceptor antagonist, has emerged as a significant pharmacological tool in the study of cognitive function.[1][2] By blocking the presynaptic α2-adrenoceptors, this compound enhances the release of norepinephrine throughout the brain, a neurotransmitter critically involved in arousal, attention, learning, and memory.[3][4][5] This guide provides a comprehensive technical overview of the use of this compound in animal models of cognitive function, intended for researchers, scientists, and drug development professionals. It covers its mechanism of action, dose-dependent effects, and detailed experimental protocols, and presents key data in a structured format for ease of comparison.
Mechanism of Action and Neurochemical Effects
This compound is a synthetic α2-adrenoceptor antagonist with an imidazole structure. Its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors are considerably greater than that of yohimbine, another commonly used α2-antagonist. By competitively binding to and blocking presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, this compound disinhibits the negative feedback loop that normally restricts norepinephrine release. This leads to a significant increase in the synthesis and turnover of norepinephrine in various brain regions, including the cortex and hippocampus, which are crucial for cognitive processes.
This compound's effects are not limited to the noradrenergic system. Studies in aged rats have shown that it can also enhance the turnover of serotonin and dopamine, particularly in the context of age-related cognitive decline. This broader neurochemical profile may contribute to its multifaceted effects on cognition.
Signaling Pathway of this compound's Pro-cognitive Effects
The cognitive-enhancing effects of this compound are believed to be mediated, in part, through the modulation of intracellular signaling cascades that are fundamental to synaptic plasticity and memory formation. A key pathway involves the activation of the cAMP-PKA-CREB signaling cascade. Increased norepinephrine in the synaptic cleft leads to the activation of postsynaptic β-adrenergic receptors, which are Gs-protein coupled. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory consolidation, such as c-fos.
Quantitative Data on this compound's Effects on Cognition
The effects of this compound on cognitive performance are dose-dependent, with low doses generally producing beneficial effects and high doses leading to impairment, likely due to noradrenergic overactivity. The following tables summarize quantitative data from various studies.
Table 1: Effects of this compound on Learning and Memory in Rodent Models
| Animal Model | Cognitive Task | This compound Dose (mg/kg) | Route | Key Findings | Reference(s) |
| Aged Fisher 344 Rats | Linear Arm Maze | 0.3 | s.c. | Facilitated acquisition, fewer errors, faster completion time. | |
| Scopolamine-treated Young Rats | Water Maze | 0.1, 0.6 | i.p. | No improvement in spatial learning deficit. | |
| Aged Rats (impaired) | Water Maze | 0.3 | i.p. | Impaired further learning of the task. | |
| Rats | Active Avoidance | Acute s.c. injection | Impaired performance. | ||
| Rats | Active Avoidance | 7-day continuous infusion (0.1 mg/kg/h) | Significantly improved learning. | ||
| Rats | Five-Choice Serial Reaction Time Task | 0.03, 0.3, 1.0 | s.c. | Improved choice accuracy with reduced stimulus intensity. | |
| Rats | Five-Choice Serial Reaction Time Task | 3.0 | s.c. | Impaired accuracy with unpredictable intertrial intervals. |
Table 2: Neurochemical Effects of this compound in Rodents
| Animal Model | This compound Dose (mg/kg) | Brain Region(s) | Neurotransmitter Turnover | Reference(s) |
| Adult and Aged Rats | 0.3 | Whole Brain | Increased noradrenaline turnover (more pronounced in aged rats). | |
| Aged Rats | 0.3 | Whole Brain | Significantly increased serotonin and dopamine turnover. | |
| Rats | 0.03-3.0 | Brain | Dose-dependent increase in noradrenaline turnover. | |
| Rats | 24-h continuous infusion (0.1 mg/kg/h) | Brain | Significant increase in the noradrenaline metabolite MHPG-SO4. | |
| Rats | 10-day continuous infusion (0.1 mg/kg/h) | Brain | No significant increase in MHPG-SO4. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key behavioral tasks used in this compound studies.
Morris Water Maze
The Morris Water Maze is a widely used task to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic paint) maintained at 22-25°C. A small escape platform is submerged just below the water's surface in one of the four quadrants. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Rats are given 4 trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The rat is allowed to swim for a set period (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the rat finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, it is gently guided to it.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.
-
-
-
This compound Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before the first trial of each day.
Linear Arm Maze
The linear arm maze is used to assess spatial working and reference memory.
-
Apparatus: A maze consisting of a central platform with several arms radiating outwards (e.g., 8 arms). At the end of some arms, a food reward is placed.
-
Procedure:
-
Habituation: Animals are habituated to the maze for a few days, during which they can freely explore and find food rewards in all arms.
-
Testing Phase:
-
A subset of arms is baited with a food reward. The location of the baited arms remains constant across trials (for reference memory assessment).
-
The rat is placed on the central platform and allowed to explore the arms to find the rewards.
-
A trial ends when the rat has found all the rewards or after a predetermined time has elapsed.
-
Working memory errors are recorded when a rat re-enters an arm where it has already consumed the reward within the same trial.
-
Reference memory errors are recorded when a rat enters an arm that has never been baited.
-
-
-
This compound Administration: this compound or vehicle is administered prior to the testing session.
Active Avoidance Task
This task assesses associative learning and memory, where an animal learns to avoid an aversive stimulus.
-
Apparatus: A shuttle box with two compartments separated by a door or a ledge. The floor of both compartments is a grid that can deliver a mild foot shock.
-
Procedure:
-
Trial Structure: Each trial begins with a conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g., 10 seconds).
-
The CS is followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.
-
Avoidance: If the animal moves to the other compartment during the CS presentation, the shock is avoided, and the trial ends. This is recorded as an avoidance response.
-
Escape: If the animal moves to the other compartment during the shock presentation, the shock is terminated. This is recorded as an escape response.
-
Inter-trial Interval: A period of time between trials where no stimuli are presented.
-
Sessions: Animals are typically given a set number of trials per day for several consecutive days.
-
-
This compound Administration: this compound can be administered acutely before a session or chronically via osmotic minipumps.
Experimental Workflow and Logical Relationships
The successful design of a study investigating this compound's effects on cognition involves a logical sequence of steps and a clear understanding of the relationships between the experimental variables.
Conclusion and Future Directions
This compound serves as a valuable pharmacological agent for probing the role of the noradrenergic system in cognitive processes. Its ability to enhance norepinephrine release provides a powerful mechanism for investigating the neurochemical basis of learning, memory, and attention. The dose-dependent effects of this compound highlight the delicate balance of noradrenergic signaling required for optimal cognitive function.
Future research should continue to explore the precise molecular mechanisms underlying this compound's pro-cognitive effects, particularly in different brain regions and in various models of cognitive impairment. Further investigation into the therapeutic potential of this compound and other α2-adrenoceptor antagonists for cognitive disorders in humans is also warranted, building upon the foundational knowledge gained from these critical animal model studies. This technical guide provides a solid framework for researchers to design, execute, and interpret studies utilizing this compound to advance our understanding of cognitive function and dysfunction.
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties, central nervous system effects, and potential therapeutic applications of this compound, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a specific alpha(2)-adrenoceptor antagonist, this compound, on cognitive performance and brain neurochemistry in aged Fisher 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of alpha-2 adrenoceptor antagonist, this compound, on spatial learning in scopolamine-treated and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of acute and subchronic administration of this compound on reaction to novelty and active avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Atipamezole Administration in Research Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and selective α2-adrenergic receptor antagonist widely used in veterinary medicine and animal research.[1][2] Its primary function is to reverse the sedative and analgesic effects of α2-adrenergic agonists like medetomidine and dexmedetomidine.[1][2] This rapid reversal is crucial for minimizing animal recovery time, reducing physiological stress, and ensuring animal welfare post-procedure. This compound's high specificity for the α2-receptor minimizes off-target effects, contributing to its favorable safety profile.[1] This document provides detailed application notes and protocols for the administration of this compound across various research animal species and routes.
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors. α2-agonists (e.g., dexmedetomidine) induce sedation by binding to these receptors, which inhibits the release of norepinephrine from presynaptic neurons. This compound has a higher affinity for these receptors and displaces the agonist, thereby blocking the feedback inhibition and restoring normal norepinephrine release. This action rapidly reverses the sedative and analgesic effects, with animals typically showing signs of arousal within 5 to 10 minutes of administration.
Data Presentation: Administration Routes and Dosages
The appropriate route and dosage of this compound are critical and depend on the animal species, the preceding α2-agonist used, and the desired speed of recovery. The following tables summarize typical dosages and pharmacokinetic parameters for common research animals.
Table 1: Recommended this compound Dosages by Species and Route (mg/kg)
| Species | Intramuscular (IM) | Subcutaneous (SC) | Intraperitoneal (IP) | Intravenous (IV) | Notes |
| Mouse | 0.1 - 1.0 | 1.0 - 2.5 | 0.1 - 2.5 | 0.1 - 1.0 | IP and SC are common for ease of administration. |
| Rat | 0.1 - 1.0 | 0.1 - 1.0 | 0.1 - 1.0 | 0.1 - 1.0 | Effective dose range is often cited as 0.1-1 mg/kg via SC or IP routes. |
| Rabbit | 0.5 | 0.1 - 1.0 | - | 0.25 | IV administration provides rapid reversal. |
| Dog | 0.1 - 0.3 | - | - | Not Recommended | Licensed for IM use. IV use can cause cardiovascular collapse. |
| Cat | Off-label | Off-label | - | Not Recommended | Use with caution; often dosed by volume ratio to the α2-agonist. |
Note: Dosages are highly dependent on the dose of the α2-agonist being reversed. Researchers should consult specific institutional guidelines and veterinary formularies.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Time to Max Concentration (Tmax) | Elimination Half-Life (t½) | Onset of Action |
| Dog | IM | ~10 minutes | 2.6 hours | 3 - 10 minutes |
| Rat | N/A | N/A | 1.3 hours | N/A |
| Mouse | IP | N/A | N/A | ~10 minutes (for righting reflex) |
| Rabbit | IV | N/A | N/A | < 5 minutes |
Experimental Protocols
Accurate and consistent administration is key to reproducible research outcomes. The following are generalized protocols for common administration routes.
Protocol 1: Intraperitoneal (IP) Injection in Mice/Rats
This route is common in rodents due to its relative ease and rapid absorption.
Materials:
-
This compound solution (diluted to appropriate concentration, e.g., 0.25 mg/mL)
-
Sterile saline or water for injection for dilution
-
1 mL syringe with a 25-27 gauge needle
-
Appropriate animal restraint device
Procedure:
-
Preparation: Dilute the stock this compound (e.g., 5 mg/mL) to the desired working concentration. A 1:20 dilution to make a 0.25 mg/mL solution is common.
-
Restraint: Properly restrain the rodent, exposing the abdomen. For a mouse, this can be done by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Tilt the animal's head slightly downwards. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid (urine, blood) is drawn back, confirming correct placement.
-
Administration: Inject the calculated volume of this compound solution smoothly.
-
Post-Injection: Withdraw the needle and return the animal to a warm, clean recovery cage. Monitor the animal closely for arousal and any adverse reactions.
Protocol 2: Intramuscular (IM) Injection in Rabbits
IM injections are reliable for consistent drug absorption.
Materials:
-
This compound solution
-
1 mL syringe with a 23-25 gauge needle
-
70% Isopropyl alcohol swabs
Procedure:
-
Restraint: Securely restrain the rabbit, providing support to its back and hindquarters to prevent injury. The quadriceps (thigh) or lumbar muscles are common injection sites.
-
Site Preparation: Swab the selected injection site with an alcohol wipe.
-
Injection: Insert the needle into the muscle mass at a 90-degree angle.
-
Aspiration: Gently pull back on the plunger to check for blood. If blood appears, withdraw the needle and select a new site.
-
Administration: If no blood is aspirated, inject the this compound solution steadily.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site for a few seconds. Return the animal to its recovery cage and monitor its return to ambulation.
Protocol 3: Subcutaneous (SC) Injection in Mice/Rats
SC administration is less stressful than other routes and is suitable for non-emergency reversal.
Materials:
-
This compound solution (diluted)
-
1 mL syringe with a 25-27 gauge needle
Procedure:
-
Restraint: Restrain the rodent by scruffing the loose skin over the neck and shoulders.
-
Injection Site: The loose skin between the shoulder blades is the ideal location.
-
Injection: Lift the skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Administration: Inject the solution into the subcutaneous space. A small bleb will form under the skin.
-
Post-Injection: Withdraw the needle and return the animal to its recovery cage for monitoring.
Mandatory Visualizations
Experimental Workflow: Anesthesia and Reversal
This diagram illustrates a typical experimental workflow involving α2-agonist-induced anesthesia and subsequent reversal with this compound.
Considerations and Precautions
-
Timing of Reversal: Do not administer this compound too soon after an anesthetic cocktail containing ketamine or tiletamine. This compound only reverses the α2-agonist, leaving the dissociative anesthetic active, which can lead to excitement, delirium, or convulsions. A delay of at least 30-40 minutes is often recommended.
-
Cardiovascular Effects: While this compound reverses the bradycardia caused by α2-agonists, rapid IV administration can cause a transient drop in blood pressure followed by reflex tachycardia. Intramuscular injection is generally preferred to mitigate these effects.
-
Analgesia Reversal: this compound reverses the analgesic effects of α2-agonists. If the animal has undergone a painful procedure, alternative analgesia must be provided.
-
Sedation Relapse: Monitor animals closely as the half-life of this compound may be shorter than the α2-agonist it is reversing, potentially leading to a relapse into sedation. This is more likely when the agonist was given intravenously.
-
Contraindications: this compound should not be used in animals with known hypersensitivity or severe cardiac, respiratory, liver, or kidney disease.
References
Application Notes and Protocols for Atipamezole Reversal of Medetomidine Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of atipamezole as a reversal agent for medetomidine-induced anesthesia in preclinical research settings.
Introduction
Medetomidine, a potent and selective α2-adrenoceptor agonist, is widely utilized in veterinary medicine and animal research to induce sedation, analgesia, and muscle relaxation. Its effects are mediated through the activation of presynaptic and postsynaptic α2-adrenoceptors in the central and peripheral nervous systems. While effective, the profound cardiovascular and respiratory depression associated with medetomidine necessitates a reliable and rapid reversal agent, particularly in a research context where precise control over the anesthetic period is crucial.
This compound is a potent and specific α2-adrenoceptor antagonist that competitively inhibits the effects of medetomidine.[1][2][3] This rapid reversal allows for a quicker recovery of physiological functions, reducing the risk of prolonged sedation and associated complications such as hypothermia.[4] The careful application of this compound is essential for ensuring animal welfare and the integrity of experimental data.
Mechanism of Action: Signaling Pathway
Medetomidine exerts its effects by binding to and activating α2-adrenergic receptors. This activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately leads to the hyperpolarization of neurons and a reduction in norepinephrine release, causing sedation and analgesia.
This compound acts as a competitive antagonist at these same α2-adrenergic receptors. By displacing medetomidine, this compound blocks the downstream signaling cascade, leading to a rapid restoration of normal neuronal activity and a reversal of the anesthetic effects.
References
- 1. Effects of Early this compound Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. Recommended doses of medetomidine-midazolam-butorphanol with this compound for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Atipamezole for the Reversal of Dexmedetomidine in Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Dexmedetomidine, a potent and highly selective α2-adrenergic receptor agonist, is widely used in veterinary and research settings to induce sedation, muscle relaxation, and analgesia.[1][2] Its specific mechanism of action allows for reliable and dose-dependent effects. A key advantage of using dexmedetomidine in research is the ability to rapidly and effectively reverse its effects with atipamezole, a specific α2-adrenergic receptor antagonist.[3][4] This reversible combination provides researchers with precise control over the duration of anesthesia, minimizing drug exposure and expediting recovery, which is critical for animal welfare and reducing potential confounding effects on experimental outcomes.[5] These notes provide detailed protocols and data for the effective use of this compound to reverse dexmedetomidine-induced effects in common laboratory animal models.
Mechanism of Action: Competitive Antagonism
Dexmedetomidine acts on presynaptic α2-adrenergic receptors in the central nervous system. Activation of these receptors inhibits the release of norepinephrine, leading to sedation and analgesia. This compound has a high affinity for these same α2-receptors and acts as a competitive antagonist. By binding to the receptors, this compound displaces dexmedetomidine, thereby blocking its effects and rapidly restoring normal physiological function.
Quantitative Data Summary
Dose Ratios for Reversal
The dosage of this compound is calculated based on the preceding dose of dexmedetomidine. The ratios can vary by species. The following table provides recommended dosing guidelines based on drug information and research protocols.
| Species | Dexmedetomidine (DXM) Dose | This compound (ATI) Dose | Ratio (µg ATI : µg DXM) | Route | Reference(s) |
| Dog | Varies (e.g., 0.5 mg/ml solution) | Ten times the DXM dose (µg/kg) | 10 : 1 | IM | |
| Cat | Varies (e.g., 0.5 mg/ml solution) | Five times the DXM dose (µg/kg) | 5 : 1 | IM | |
| Mouse | ~0.5 mg/kg | ~1.0 - 2.5 mg/kg | 2:1 to 5:1 | IP, SC | |
| Rat | ~0.25 mg/kg | ~1.0 mg/kg | 4 : 1 | IP, SC |
Note: Dosages are often prepared so that an equal volume of this compound is administered relative to the volume of dexmedetomidine (e.g., for specific concentrations like Dexdomitor® 0.5 mg/ml and Antisedan® 5 mg/ml in dogs).Always consult the specific drug information sheet and institutional guidelines.
Physiological Effects & Recovery Times
This compound reversal significantly shortens recovery times and normalizes physiological parameters that are altered by dexmedetomidine.
| Parameter | Effect of Dexmedetomidine | Effect of this compound Reversal | Animal Model | Reference(s) |
| Recovery Time | Prolonged sedation | Rapid recovery; ambulatory in ~10-20 min | Mouse | |
| Heart Rate | Significant decrease (bradycardia) | Rapid return to baseline values | Cat, Dog, Rat | |
| Blood Pressure | Initial increase, then potential decrease | Dose-dependent reversal; can cause transient hypotension | Cat, Dog | |
| Respiratory Rate | Mild to moderate depression | Return to baseline values | General | |
| Analgesia | Potent antinociceptive effects | Reverses analgesic effects | Mouse, Dog | |
| Body Temperature | Decrease (hypothermia) | Facilitates return to normothermia | Mouse |
Experimental Protocols
Protocol 1: General Procedure for Anesthesia and Reversal in Rodents
This protocol outlines the steps for inducing a surgical plane of anesthesia with a dexmedetomidine combination cocktail and its subsequent reversal in mice or rats.
-
Animal Preparation:
-
Record the animal's body weight to ensure accurate drug dosage calculation.
-
Perform a pre-anesthetic health check.
-
Place the animal in a clean, quiet environment.
-
-
Anesthetic Induction:
-
Prepare the anesthetic cocktail. A common combination is Ketamine (e.g., 75 mg/kg) and Dexmedetomidine (e.g., 0.5 mg/kg for mice).
-
Administer the cocktail via Intraperitoneal (IP) or Subcutaneous (SC) injection.
-
Place the animal in a cage and monitor for the onset of anesthesia. Provide a supplemental heat source to prevent hypothermia.
-
-
Anesthetic Depth Monitoring:
-
Confirm a surgical plane of anesthesia by assessing the lack of a pedal withdrawal reflex (toe pinch).
-
Monitor vital signs, including respiratory rate and mucous membrane color, at least every 15 minutes. Normal respiratory rate for an anesthetized mouse should be 55-100 breaths/min.
-
-
Experimental Procedure:
-
Perform the intended scientific procedure. Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Reversal Administration:
-
Administer this compound via IP or SC injection. It is generally recommended to administer this compound 15-60 minutes after the initial anesthetic injection.
-
Post-Reversal Monitoring:
-
Place the animal in a clean recovery cage, separate from other animals, until fully ambulatory.
-
Continue to provide supplemental heat.
-
Monitor the animal every 15 minutes until it has regained its righting reflex and is moving purposefully around the cage. Recovery to an ambulatory state typically occurs within 5-15 minutes.
-
Ensure post-procedural analgesia is provided, as this compound also reverses the analgesic effects of dexmedetomidine.
-
Protocol 2: Assessment of Sedation and Recovery
This protocol describes methods to quantitatively and qualitatively assess the level of sedation and the progress of recovery.
-
Righting Reflex:
-
Purpose: To determine the onset and loss of consciousness.
-
Method: Gently place the animal on its back. The inability to right itself within 30 seconds indicates a loss of the righting reflex and deep sedation. The time from reversal injection to the animal successfully righting itself is a key recovery metric.
-
-
Pedal Withdrawal Reflex:
-
Purpose: To assess the depth of anesthesia and ensure an adequate plane for surgical procedures.
-
Method: Firmly pinch the animal's hind paw between the toes. A lack of withdrawal response indicates a surgical plane of anesthesia. The return of this reflex is an early sign of recovery.
-
-
Ambulation Score:
-
Purpose: To assess full recovery of motor function.
-
Method: Observe the animal in its recovery cage. Assign a score based on its movement (e.g., 0 = no movement, 1 = righting reflex present but no coordinated movement, 2 = purposeful crawling, 3 = walking/exploring). The time to reach a score of 3 is the time to full ambulatory recovery.
-
Protocol 3: Cardiovascular Monitoring
Monitoring cardiovascular parameters is crucial due to the known hemodynamic effects of α2-agonists.
-
Heart Rate (HR) and Pulse Oximetry (SpO2):
-
Method: Use a non-invasive pulse oximeter designed for small animals. The sensor can be placed on the paw, tail, or ear.
-
Procedure: Record baseline HR and SpO2 before anesthesia. After induction with dexmedetomidine, a significant drop in HR is expected. Following this compound administration, monitor for a rapid return to baseline values.
-
-
Blood Pressure (BP):
-
Method: Non-invasive tail-cuff systems are commonly used for rodents. For larger models or more precise measurements, invasive arterial catheterization may be employed.
-
Procedure: Measure baseline BP. Dexmedetomidine typically causes an initial hypertension followed by a more sustained normo- or hypotensive state. This compound administration can cause a transient but potentially severe drop in blood pressure before normalization. Monitor BP closely for at least 30 minutes post-reversal.
-
Safety and Troubleshooting
-
Abrupt Reversal: Animals may awaken suddenly and can be agitated or disoriented. Ensure the animal is in a secure and safe cage during recovery to prevent injury.
-
Cardiovascular Instability: Rapid intravenous administration of this compound is associated with profound hypotension and cardiovascular collapse and is not recommended. Intramuscular or subcutaneous routes are preferred.
-
Resedation: In some cases, if this compound is administered too early or at an insufficient dose, the animal may show signs of resedation as the this compound is metabolized faster than the dexmedetomidine. Ensure correct dosing and allow sufficient time for the procedure (e.g., at least 15-40 minutes) before reversal.
-
Loss of Analgesia: Remember that this compound reverses both the sedative and analgesic effects of dexmedetomidine. For studies involving painful procedures, a multi-modal analgesic plan using non-α2-agonist drugs (e.g., NSAIDs, opioids) is essential for post-procedural animal welfare.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Reverses Ketamine–Dexmedetomidine Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Atipamezole in Combination with Ketamine Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atipamezole in conjunction with ketamine-based anesthetic protocols. This compound, a potent and selective α2-adrenoceptor antagonist, is not used to reverse ketamine's effects directly. Instead, it is a critical component for reversing the sedative and analgesic effects of α2-adrenoceptor agonists (such as xylazine, medetomidine, and dexmedetomidine) that are frequently combined with ketamine to induce a balanced and safe anesthetic state in laboratory animals. The combination of ketamine with an α2-agonist provides good muscle relaxation and analgesia, while this compound allows for rapid and controlled recovery.[1]
Mechanism of Action
Ketamine is a dissociative anesthetic that primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] α2-adrenoceptor agonists, on the other hand, produce sedation, analgesia, and muscle relaxation by decreasing the release of norepinephrine in the central nervous system.[2] this compound selectively blocks these α2-adrenoceptors, thereby reversing the effects of the α2-agonist and promoting a rapid return to consciousness.[1][3]
Signaling Pathway and Drug Interaction
The following diagram illustrates the interaction between ketamine, an α2-agonist (e.g., dexmedetomidine), and this compound at the synaptic level.
Quantitative Data Summary
The following tables summarize dosages and recovery times for this compound in combination with various ketamine anesthetic protocols in different animal models.
Table 1: Anesthetic and Reversal Agent Dosages
| Animal Model | Ketamine Dose (mg/kg) | α2-Agonist | α2-Agonist Dose (mg/kg) | This compound Dose (mg/kg) | Route of Administration | Reference |
| Mouse | ||||||
| C57BL/6J (Female) | 50 | Dexmedetomidine | 0.5 | Not specified, but effectively reversed anesthesia | Intraperitoneal (IP) | |
| Geriatric Mice | 100-150 | Xylazine | 10-15 | 1 | Intraperitoneal (IP) | |
| Male Mice | 50 | Medetomidine | 10 | 1-2.5 | Intraperitoneal (IP) | |
| Female Mice | 75 | Medetomidine | Not specified | 1-2.5 | Intraperitoneal (IP) | |
| General | 80 | Xylazine | 10 | 1 | Intraperitoneal (IP) | |
| Rat | ||||||
| Sprague-Dawley (Male) | 60 | Medetomidine | 0.2, 0.4, or 0.8 | 5 times the medetomidine dose | Intraperitoneal (IP) | |
| Rabbit | ||||||
| General | 5 | Medetomidine | 0.35 | Equal to or double the medetomidine dose | Intravenous (IV) | |
| Pig | ||||||
| Mixed-breed | 10 | Medetomidine | 0.08 | 0.24 | Intramuscular (IM) or Intravenous (IV) |
Table 2: Recovery Times Following this compound Administration
| Animal Model | Anesthetic Combination | Time to Event | Mean Recovery Time (minutes) | Reference |
| Mouse | ||||
| C57BL/6J (Female) | Ketamine/Dexmedetomidine | Ambulatory | 17.4 ± 30.6 | |
| General | Ketamine/Xylazine | Return of Righting Reflex | 10.3 ± 6.4 | |
| General | Ketamine/Medetomidine | Walking (late reversal at 40 min) | Shorter than early reversal | |
| General | Ketamine/Xylazine | Return of Righting Reflex | 26.0 ± 1.2 | |
| Rat | ||||
| Sprague-Dawley (Male) | Ketamine/Medetomidine | Reversal of EEG changes | Dose-dependent | |
| Rabbit | ||||
| General | Ketamine/Medetomidine | Arousal | Significantly shortened | |
| Pig | ||||
| Mixed-breed | Ketamine/Medetomidine/Butorphanol | Recovery | Rapid |
Experimental Protocols
Protocol 1: Reversible Ketamine/Dexmedetomidine Anesthesia in Mice
This protocol is adapted from studies on C57BL/6J mice and is suitable for short surgical procedures.
Materials:
-
Ketamine hydrochloride (50 mg/mL)
-
Dexmedetomidine hydrochloride (0.5 mg/kg)
-
This compound hydrochloride
-
Sterile isotonic saline
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Anesthetic Cocktail Preparation: Prepare a mixture of ketamine (50 mg/kg) and dexmedetomidine (0.5 mg/kg). Dilute the mixture with sterile isotonic saline to a suitable volume for accurate dosing.
-
Induction: Administer the anesthetic cocktail via IP injection. Anesthesia is typically induced within 2 minutes, indicated by the loss of the righting reflex.
-
Anesthetic Period: The surgical plane of anesthesia is generally maintained for approximately 30 minutes.
-
Reversal: Administer this compound via IP injection to reverse the effects of dexmedetomidine.
-
Recovery: Mice typically regain their righting reflex approximately 10 minutes after this compound administration and become ambulatory within about 17 minutes.
Protocol 2: Reversible Ketamine/Medetomidine Anesthesia in Rats
This protocol is based on studies in Sprague-Dawley rats and allows for modulation of the duration of anesthesia.
Materials:
-
Ketamine hydrochloride (60 mg/kg)
-
Medetomidine hydrochloride (0.2, 0.4, or 0.8 mg/kg)
-
This compound hydrochloride
-
Sterile isotonic saline
-
Syringes and needles for IP injection
Procedure:
-
Anesthetic Cocktail Preparation: Prepare a mixture of ketamine (60 mg/kg) and the desired dose of medetomidine. The duration of surgical anesthesia is directly proportional to the dose of medetomidine used.
-
Induction: Administer the anesthetic cocktail via IP injection.
-
Anesthetic Period: Monitor the depth of anesthesia using physiological parameters and reflex responses.
-
Reversal: At the desired time point (e.g., 70 minutes post-induction), administer this compound at a dose five times higher than the administered medetomidine dose via IP injection.
-
Recovery: this compound administration leads to the reversal of anesthetic effects, as observed by changes in EEG patterns and behavioral recovery.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a reversible anesthesia protocol.
Considerations and Best Practices
-
Timing of Reversal: Studies have shown that the timing of this compound administration can impact recovery. Early reversal (e.g., 10 minutes post-induction) may prolong recovery time to walking compared to later reversal (e.g., 40 minutes post-induction).
-
Analgesia: this compound reverses the analgesic effects of α2-agonists. Therefore, it is crucial to provide adequate postoperative analgesia with agents like buprenorphine or butorphanol. Research suggests that the analgesic effects of butorphanol and buprenorphine are not negatively affected by this compound.
-
Species and Strain Differences: Anesthetic and reversal agent dosages may need to be adjusted based on the species, strain, sex, and age of the animal.
-
Monitoring: Continuous monitoring of vital signs such as heart rate, respiratory rate, and body temperature is essential throughout the anesthetic and recovery periods.
By following these protocols and considerations, researchers can effectively utilize this compound to provide safe, controllable, and reversible anesthesia for a wide range of laboratory animal procedures.
References
- 1. This compound Reverses Ketamine–Dexmedetomidine Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faster emergence behavior from ketamine/xylazine anesthesia with this compound versus yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Intranasal Atipamezole Administration in Research Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and selective α2-adrenergic receptor antagonist widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and xylazine.[1] While traditionally administered via intramuscular injection, intranasal (IN) delivery has emerged as a promising alternative route, offering a non-invasive, rapid-onset method for this compound administration in research settings.[2][3] Intranasal administration can facilitate drug absorption directly into the systemic circulation, bypassing first-pass metabolism.[4]
These application notes provide a comprehensive overview of the use of intranasal this compound in research, summarizing key quantitative data, and offering detailed experimental protocols. The information is intended to guide researchers in designing and executing studies involving the intranasal delivery of this potent reversing agent.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of intranasal this compound for the reversal of sedation in dogs.
Table 1: Efficacy of Intranasal this compound in Reversing Medetomidine-Induced Sedation in Dogs
| Administration Route | This compound Dose | Sedative Agent & Dose | Time to Standing (mean) | Time to Normal Wakefulness (mean) | Reference |
| Intranasal (Atomizer) | 200 µg/kg | Medetomidine (40 µg/kg) | Slower than IM, faster than drops | Not specified | [2] |
| Intranasal (Drops) | 200 µg/kg | Medetomidine (40 µg/kg) | Slowest of the three routes | Not specified | |
| Intramuscular | 200 µg/kg | Medetomidine (40 µg/kg) | Fastest of the three routes | Not specified | |
| Intranasal (Atomizer) | 0.02 mg/kg | Medetomidine (0.04 mg/kg) | No significant difference from IM | Not specified | |
| Intranasal (Drops) | 0.02 mg/kg | Medetomidine (0.04 mg/kg) | No significant difference from IM | Not specified | |
| Intramuscular | 0.02 mg/kg | Medetomidine (0.04 mg/kg) | No significant difference from IN routes | Not specified |
Table 2: Efficacy of Intranasal this compound in Reversing Xylazine-Induced Sedation in Dogs
| Administration Route | This compound Dose | Sedative Agent & Dose | Time to Standing (mean ± SD) | Time to Normal Wakefulness (mean ± SD) | Reference |
| Intranasal (Atomizer) | 0.3 mg/kg | Xylazine (1.1 mg/kg IV) | 6 min 30 s ± 3 min 41 s | 7 min 20 s ± 4 min 2 s |
Table 3: Comparative Pharmacokinetic Parameters of Intranasally Administered Drugs in Dogs (Analogous Data)
No specific pharmacokinetic data (Cmax, Tmax, bioavailability) for intranasal this compound in dogs was found in the reviewed literature. The following table presents data for other drugs to provide a general understanding of intranasal absorption in this species.
| Drug | Administration Route | Dose | Cmax (mean ± SD) | Tmax (mean ± SD) | Bioavailability (mean ± SD) | Reference |
| Naloxone | Intranasal (Atomizer) | 4 mg (fixed dose) | 9.3 ± 2.5 ng/mL | 22.5 ± 8.2 min | 32 ± 13% | |
| Ketamine | Intranasal | 2 mg/kg | Not specified | 0.25 ± 0.14 h | 147.65 ± 49.97% | |
| Buprenorphine | Intranasal | 0.03 mg/kg | 8.7 ng/mL (median) | Not specified | 57.5% (median) |
Signaling Pathway
This compound functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. When an agonist like norepinephrine or medetomidine binds to the α2-adrenoceptor, it activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in the physiological effects of sedation and analgesia. This compound, by blocking the receptor, prevents the agonist from binding and initiating this signaling cascade, thereby reversing its effects.
Caption: Mechanism of this compound as an α2-Adrenoceptor Antagonist.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and intranasal administration of this compound in a research setting, primarily based on canine studies.
Protocol 1: Formulation of this compound for Intranasal Administration
Materials:
-
This compound hydrochloride (commercially available injectable solution, e.g., 5 mg/mL)
-
Sterile saline (0.9% sodium chloride) for dilution, if necessary
-
Sterile vials
-
Syringes and needles
Procedure:
-
Determine the Target Concentration: Based on the desired dose and the volume to be administered, calculate the required concentration of the this compound solution. The ideal volume for intranasal administration is typically small, around 0.2-0.5 mL per nostril.
-
Aseptic Preparation: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility.
-
Dilution (if required): If the commercial this compound solution needs to be diluted to achieve the target concentration and volume, use sterile saline.
-
Example: To prepare a 1 mg/mL solution from a 5 mg/mL stock, mix 1 part this compound solution with 4 parts sterile saline.
-
-
Storage: Store the prepared solution in a sterile, sealed vial at room temperature, protected from light, unless otherwise specified by the manufacturer.
Protocol 2: Intranasal Administration of this compound using a Mucosal Atomization Device (MAD)
Materials:
-
Prepared this compound solution
-
Luer-lock syringe (e.g., 1 mL or 3 mL)
-
Mucosal Atomization Device (MAD)
-
Animal restrainer or assistance from a trained handler
Procedure:
-
Dose Calculation: Calculate the exact volume of the prepared this compound solution required for the animal's body weight.
-
Syringe Preparation:
-
Draw the calculated volume of this compound solution into the Luer-lock syringe.
-
Account for the dead space of the MAD (typically around 0.1 mL) by drawing up an additional 0.1 mL of the solution.
-
Remove any air bubbles from the syringe.
-
Securely attach the MAD to the Luer-lock tip of the syringe.
-
-
Animal Positioning:
-
Ensure the animal is properly restrained to minimize movement and stress. For sedated animals, this is generally straightforward.
-
Gently tilt the animal's head back slightly.
-
-
Administration:
-
Insert the tip of the MAD into one nostril, aiming slightly up and outward toward the top of the ear to target the nasal turbinates.
-
Briskly and firmly compress the syringe plunger to deliver half of the total volume as a fine mist.
-
Repeat the procedure for the other nostril with the remaining half of the solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions such as sneezing or excessive head shaking.
-
Begin monitoring for the reversal of sedation, recording parameters such as time to head lift, time to sternal recumbency, and time to standing.
-
Continue to monitor physiological parameters as per the study design (e.g., heart rate, respiratory rate, blood pressure).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study evaluating the efficacy of intranasal this compound.
Caption: A typical experimental workflow for intranasal this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition Molecular Mechanism of α2 Adrenergic Receptor Activation by Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of intranasal this compound by atomization or drops with intramuscular injection for reversing sedative effects of medetomidine in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
Application of Atipamezole in Non-Canine Research Species: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and selective α2-adrenergic receptor antagonist widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists like medetomidine and dexmedetomidine.[1][2] Its application extends to a variety of non-canine research species, facilitating rapid recovery from anesthesia, which is crucial for post-procedural monitoring and animal welfare.[3] This document provides detailed application notes and protocols for the use of this compound in several common laboratory animal species.
This compound competitively inhibits α2-adrenergic receptors, effectively displacing agonists such as dexmedetomidine and medetomidine.[1][2] This action reverses the sedative, analgesic, and cardiovascular depressive effects of these agents. The onset of action for this compound is rapid, with animals typically showing signs of arousal within 5 to 10 minutes of administration.
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors. α2-adrenergic agonists like medetomidine and dexmedetomidine induce sedation and analgesia by binding to these receptors in the central nervous system, which leads to a decrease in the release of norepinephrine. This compound, having a high affinity for these same receptors, displaces the agonist, thereby blocking its effects and restoring normal noradrenergic neurotransmission. This results in a rapid reversal of sedation and analgesia.
Caption: this compound's competitive antagonism at α2-adrenergic receptors.
Application in Various Species
The dosage of this compound is dependent on the preceding dose of the α2-agonist. It is crucial to calculate the appropriate dose to ensure effective reversal without adverse effects.
Cats
This compound is commonly used off-label in cats to reverse the effects of medetomidine and dexmedetomidine.
| Parameter | Value | Reference |
| Medetomidine Reversal Dose | 2.5 times the preceding medetomidine dose (in µg/kg) | |
| Dexmedetomidine Reversal Dose | 5 times the preceding dexmedetomidine dose (in µg/kg) | |
| Route of Administration | Intramuscular (IM) | |
| Onset of Action | Approximately 5 minutes to shortened recovery | |
| Time to Mobility | Approximately 10 minutes |
Potential Adverse Effects: Rare instances of hyperactivity, tachycardia, salivation, abnormal vocalization, muscle tremors, vomiting, increased respiratory rate, and uncontrolled urination/defecation have been observed. A transient hypotensive effect may be seen in the first ten minutes post-injection. When using lower doses for partial reversal, there is a risk of hypothermia.
Rodents (Mice and Rats)
This compound is frequently used in rodent research to shorten recovery times from anesthesia induced by combinations like ketamine-medetomidine.
| Species | Parameter | Value | Reference |
| Mouse | Medetomidine Reversal Dose | 1.0 - 2.5 mg/kg | |
| Route of Administration | Subcutaneous (SC), Intraperitoneal (IP) | ||
| Rat | Medetomidine Reversal Dose | 1.0 - 2.5 mg/kg is a recommended range. A dose four times higher than medetomidine was found to be optimal in one study. | |
| Route of Administration | Intramuscular (IM), Subcutaneous (SC), Intraperitoneal (IP) | ||
| Elimination Half-life | 1.3 hours |
Note: Early reversal of medetomidine-ketamine anesthesia in mice (10 minutes post-induction) can prolong the time to walking compared to later reversal (40 minutes post-induction).
Rabbits
This compound is effective in reversing medetomidine-ketamine anesthesia in rabbits.
| Parameter | Value | Reference |
| Medetomidine Reversal Dose | An equal to double the dose of medetomidine is considered optimal. A range of 0.1 - 1.0 mg/kg is also suggested. | |
| Route of Administration | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) |
A study on medetomidine-midazolam-butorphanol anesthesia showed that IV administration of this compound resulted in a significantly faster recovery than IM injection.
Pigs
This compound has been evaluated for the reversal of medetomidine-induced sedation in pigs.
| Parameter | Value | Reference |
| Medetomidine Reversal Dose | Optimal reversal was seen at doses of 160 and 320 µg/kg (two and four times the medetomidine dose). | |
| Route of Administration | Intramuscular (IM) |
Low-dose this compound (0.12 mg/kg) for reversing xylazine in a tiletamine/zolazepam/xylazine protocol decreased recovery time but was associated with adverse behaviors.
Ruminants (Cattle and Goats)
This compound is used to reverse α2-agonist-induced sedation in ruminants.
| Species | Parameter | Value | Reference |
| Cattle (Calves) | Xylazine Reversal Dose | 30 µg/kg IV was found to be a useful antidote for xylazine overdose. | |
| Medetomidine Reversal Dose | Intramuscular injection of this compound at twice the dose of medetomidine. | ||
| Goats | Medetomidine Reversal Dose | 0.2 mg/kg IV |
In goats, this compound was found to be superior to yohimbine as a medetomidine antagonist.
Experimental Protocols
General Anesthesia and Reversal Workflow
The following diagram illustrates a typical experimental workflow involving anesthesia with an α2-agonist and subsequent reversal with this compound.
Caption: A generalized workflow for anesthesia and reversal.
Protocol 1: Reversal of Medetomidine-Ketamine Anesthesia in Mice
This protocol is based on studies investigating the timing of this compound administration.
Materials:
-
Ketamine solution
-
Medetomidine solution
-
This compound solution (e.g., 5 mg/mL)
-
Sterile saline for dilution
-
Syringes and needles for administration
-
Warming pad
Procedure:
-
Anesthesia Induction:
-
Prepare an anesthetic cocktail of ketamine and medetomidine. A common combination is ketamine (e.g., 75 mg/kg) and medetomidine (e.g., 1 mg/kg).
-
Administer the cocktail via intraperitoneal (IP) or subcutaneous (SC) injection.
-
-
Anesthetic Plane Confirmation:
-
Confirm a surgical plane of anesthesia by assessing the loss of the pedal withdrawal reflex (toe pinch).
-
-
Experimental Procedure:
-
Perform the intended experimental procedure while maintaining the animal on a warming pad to prevent hypothermia.
-
-
Reversal Administration:
-
Administer this compound (e.g., 1-2.5 mg/kg) via SC or IP injection at the desired time point post-induction (e.g., 40 minutes for more coordinated recovery).
-
-
Post-Reversal Monitoring:
-
Monitor the animal for the return of reflexes (e.g., righting reflex) and the time to ambulation.
-
Keep the animal in a quiet, warm environment until fully recovered.
-
Protocol 2: Reversal of Medetomidine-Ketamine Anesthesia in Rabbits
This protocol is adapted from a study determining the optimal this compound dosage.
Materials:
-
Medetomidine solution
-
Ketamine solution
-
This compound solution
-
Catheter for intravenous access (optional)
-
Monitoring equipment (for heart rate, blood pressure)
Procedure:
-
Anesthesia Induction:
-
Administer medetomidine (e.g., 0.35 mg/kg) and ketamine (e.g., 5 mg/kg) intravenously.
-
-
Anesthetic Monitoring:
-
Monitor physiological parameters such as heart rate, mean arterial pressure, and respiratory rate throughout the procedure.
-
-
Reversal Administration:
-
Approximately 35 minutes after induction, administer this compound intravenously. The optimal dose is equal to or double the preceding medetomidine dose (e.g., 0.35 mg/kg or 0.70 mg/kg).
-
-
Recovery Monitoring:
-
Record the mean arousal time and continue to monitor physiological parameters until they return to baseline.
-
Ensure the rabbit is in a safe and comfortable environment during recovery.
-
Logical Relationships of this compound Application
The decision to use this compound and the specific protocol depends on the species, the anesthetic agent used, and the desired speed of recovery.
References
Troubleshooting & Optimization
Atipamezole Side Effects in Laboratory Animals: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects of atipamezole in laboratory animals. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective alpha-2 adrenoceptor antagonist.[1][2] It works by competing with alpha-2 adrenergic agonists, such as dexmedetomidine and medetomidine, for the same receptor sites, thereby reversing their sedative and analgesic effects.[3] Its high specificity for the alpha-2 receptor minimizes off-target effects.[3]
Q2: What are the most common side effects of this compound in laboratory animals?
Common side effects observed across various species include transient hypotension, tachycardia (increased heart rate), and central nervous system excitement which may manifest as tremors, restlessness, or vocalization. Gastrointestinal effects such as vomiting, hypersalivation, and diarrhea may also occur.
Q3: Are the side effects of this compound dose-dependent?
Yes, the incidence and severity of side effects are often dose-related. Higher doses can lead to more pronounced effects like excitement, panting, and trembling. Overdoses may result in transient tachycardia, hyperactivity, and muscle tremors. In rats, low doses have been shown to improve cognitive functions, while higher doses can impair them due to noradrenergic overactivity.
Q4: Do this compound's side effects vary between different laboratory animal species?
Yes, species-specific reactions have been documented. For instance, cats may experience hypothermia, even when aroused from sedation, particularly with low doses used for partial reversal. In non-human primates (cynomolgus macaques), this compound administration has been associated with a significant increase in heart rate and a transient decrease in blood pressure. Rabbits have been reported to show abnormal behaviors after intramuscular injections in some studies.
Q5: Can this compound cause cardiovascular complications?
Yes, cardiovascular effects are a key consideration. A transient decrease in blood pressure is commonly observed shortly after administration, which is often followed by a reflex increase in heart rate. In dogs, this hypotensive phase is typically followed by a transient increase in arterial pressure. Rapid intravenous administration can lead to a sudden drop in blood pressure and is associated with a risk of cardiovascular collapse, particularly if the animal has pre-existing cardiovascular abnormalities. In isoflurane-anesthetized cats, this compound caused significant and severe arterial hypotension without a compensatory increase in heart rate or cardiac output.
Q6: What are the potential neurological side effects?
This compound can cause CNS excitement, leading to symptoms like muscle tremors, over-alertness, and hyperactivity. In some cases, especially with rapid reversal, animals may exhibit nervousness, aggression, or delirium. In rats, this compound administration to animals chronically treated with the alpha-2 agonist clonidine can trigger a powerful withdrawal syndrome with dramatic behavioral effects.
Troubleshooting Guides
Issue 1: Animal exhibits excessive excitement, tremors, or vocalization after this compound administration.
-
Possible Cause: The dose of this compound may be too high, or the administration may have been too rapid, leading to CNS overstimulation. This is more common with intravenous administration.
-
Troubleshooting Steps:
-
Ensure a calm environment: Minimize external stimuli to reduce over-alertness, particularly in cats.
-
Verify Dosage: Double-check the calculated dose to ensure it is appropriate for the species and the preceding alpha-2 agonist dose.
-
Administration Route: If using intravenous administration, consider switching to intramuscular injection, which has a slower onset and may reduce the risk of abrupt reversal and excitement. If IV administration is necessary, infuse the drug slowly.
-
Monitor Vital Signs: Continuously monitor heart rate and respiratory rate.
-
Consider a lower dose of an alpha-2 agonist for reversal: In cases of overdose-induced hyperactivity, a small dose of a (dex)medetomidine may be used to reverse the symptoms.
-
Issue 2: The animal experiences a sudden drop in blood pressure (hypotension) after this compound injection.
-
Possible Cause: this compound causes peripheral vasodilation by blocking alpha-2 adrenergic receptors, leading to a transient decrease in blood pressure. This effect can be exacerbated by rapid intravenous injection.
-
Troubleshooting Steps:
-
Administer Intramuscularly: The intramuscular route of administration leads to a more gradual absorption and can mitigate the sudden hypotensive effect.
-
Slow IV Administration: If intravenous administration is required, inject the this compound very slowly to prevent a rapid drop in blood pressure.
-
Fluid Support: Ensure the animal is well-hydrated. Intravenous fluids can help support blood pressure.
-
Monitor Blood Pressure: Use appropriate equipment to monitor arterial blood pressure continuously for at least the first 10-15 minutes post-administration.
-
Have Emergency Drugs Available: Be prepared with vasopressors in case of severe, persistent hypotension, especially in animals with compromised cardiovascular function.
-
Issue 3: The animal relapses into a sedated state after initial reversal with this compound.
-
Possible Cause: This can occur if the sedative (e.g., dexmedetomidine) has a longer half-life than this compound, or if the initial sedative dose was high. Relapse is more likely if the sedative was given intravenously.
-
Troubleshooting Steps:
-
Monitor for Sedation: Closely observe the animal for signs of re-sedation, such as lethargy, ataxia, or recumbency.
-
Provide a Quiet Resting Place: Allow the animal to recover in a quiet and comfortable environment.
-
Consider a Second Dose: If significant re-sedation occurs, a second, smaller dose of this compound may be administered. Consult veterinary guidance for appropriate dosing.
-
Review Sedative Protocol: For future experiments, consider using a lower initial dose of the alpha-2 agonist or administering it via the intramuscular route to reduce the likelihood of relapse.
-
Data Presentation
Table 1: Summary of Cardiovascular Side Effects of this compound in Laboratory Animals
| Parameter | Species | Observation | Reference |
| Blood Pressure | Dogs | Transient decrease in mean arterial blood pressure, followed by a transient increase. | |
| Cats | Significant and severe arterial hypotension, especially when under isoflurane anesthesia. | ||
| Non-human Primates | Transient decrease in systolic, diastolic, and mean blood pressure at 10 minutes post-injection. | ||
| Heart Rate | Dogs | Significant increase in heart rate, reversing medetomidine-induced bradycardia, sometimes to above baseline levels. | |
| Cats | Ineffective at increasing pulse rate in isoflurane-anesthetized cats. | ||
| Non-human Primates | Significantly increased for 60 minutes post-injection. |
Table 2: Summary of Neurological and Behavioral Side Effects of this compound in Laboratory Animals
| Side Effect | Species | Description | Reference |
| Excitement/Agitation | Dogs | Apprehensiveness, excitement, potential for aggression with abrupt reversal. | |
| Tremors | Dogs, Cats | Muscle tremors may occur. | |
| Vocalization | Mice, Cats | Atypical vocalization has been reported. | |
| Cognitive Effects | Rats | Low doses improve alertness and learning; high doses impair cognitive function. | |
| Increased Sexual Activity | Rats, Monkeys | Increased sexual activity has been observed. |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects of this compound in Anesthetized Cats
This protocol is based on a study evaluating the cardiovascular effects of this compound in isoflurane-anesthetized cats that received dexmedetomidine.
-
Animal Model: Adult domestic shorthair cats.
-
Anesthesia: Anesthetize cats with isoflurane.
-
Instrumentation: Place catheters for direct arterial blood pressure measurement and cardiac output monitoring.
-
Drug Administration:
-
Administer dexmedetomidine (e.g., 5 μg/kg) intravenously.
-
After 5 minutes, administer this compound (e.g., 25 or 50 μg/kg) or a saline control intramuscularly.
-
-
Data Collection:
-
Measure baseline pulse rate, mean arterial blood pressure (MAP), cardiac output (CO), and systemic vascular resistance (SVR) before drug administration.
-
Record these parameters after dexmedetomidine administration and at 15, 30, 60, and 120 minutes after this compound or saline administration.
-
-
Data Analysis: Use mixed-effects models to assess the effects of treatment and time on all measured variables.
Protocol 2: Evaluation of this compound Reversal of Medetomidine-Ketamine Anesthesia in Rabbits
This protocol is adapted from a study determining the optimal reversal dosage of this compound.
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Anesthetize rabbits with an intravenous combination of medetomidine (e.g., 0.35 mg/kg) and ketamine (e.g., 5 mg/kg).
-
Drug Administration:
-
Administer this compound intravenously 35 minutes after the anesthetic mixture.
-
Use different dose groups for this compound (e.g., one-quarter, one-half, equal to, and double the medetomidine dose).
-
-
Data Collection:
-
Measure heart rate (HR), mean arterial pressure (MAP), respiratory rate (RR), and rectal temperature (RT) every five minutes.
-
Record the mean arousal time (MAT).
-
-
Data Analysis: Compare the physiological parameters and MAT between the different this compound dose groups to determine the optimal reversal dosage.
Visualizations
Caption: Mechanism of this compound action at the synapse.
Caption: Troubleshooting workflow for this compound side effects.
References
Technical Support Center: Atipamezole-Induced Cardiovascular Changes in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular changes induced by atipamezole in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the cardiovascular system?
This compound is a potent and selective α2-adrenergic receptor antagonist.[1] Its primary cardiovascular effects are a consequence of blocking the effects of α2-adrenergic receptor agonists like medetomidine and dexmedetomidine. These agonists cause vasoconstriction, leading to an initial increase in blood pressure, followed by a reflex decrease in heart rate (bradycardia) and a reduction in cardiac output.[2][3][4] this compound competitively binds to α2-adrenoceptors, displacing the agonist and thereby reversing these effects.[1] This leads to vasodilation, an increase in heart rate, and a normalization of cardiac output.
Q2: What are the most common cardiovascular changes observed after this compound administration in research animals?
The most consistently reported cardiovascular changes following this compound administration as a reversal agent for α2-agonist-induced sedation are:
-
Increase in Heart Rate: this compound effectively reverses the bradycardia induced by α2-agonists.
-
Decrease in Blood Pressure: A transient decrease in mean arterial blood pressure (MAP) is often observed shortly after this compound administration. This is attributed to the rapid reversal of vasoconstriction.
-
Changes in Cardiac Output: By increasing heart rate and reducing afterload (systemic vascular resistance), this compound generally leads to an increase or normalization of cardiac output that was suppressed by the α2-agonist.
-
Decrease in Systemic Vascular Resistance: The antagonism of α2-adrenoceptors in the peripheral vasculature leads to vasodilation and a subsequent decrease in systemic vascular resistance.
Q3: In which animal species have these cardiovascular effects been documented?
The cardiovascular effects of this compound have been extensively studied in various research animals, most notably:
-
Dogs: Numerous studies have documented the cardiovascular changes in dogs, where this compound is commonly used to reverse medetomidine-induced sedation.
-
Cats: Research in cats has also shown this compound's ability to reverse the cardiovascular depression caused by α2-agonists, although some studies highlight a pronounced hypotensive effect.
-
Rats: Studies in rats have also demonstrated the antagonistic effects of this compound on the cardiovascular system.
Troubleshooting Guide
Issue 1: Severe and prolonged hypotension after this compound administration.
-
Possible Cause: The dose of this compound may be too high, or the administration was too rapid, especially via the intravenous route. Rapid administration can lead to a sudden and profound drop in blood pressure. Concurrent use of other vasodilating agents (e.g., inhalant anesthetics) can exacerbate this effect.
-
Troubleshooting Steps:
-
Review Dosing: Ensure the this compound dose is appropriate for the species and the dose of the α2-agonist being reversed.
-
Route of Administration: Intramuscular administration is generally recommended to allow for a more gradual reversal and minimize abrupt cardiovascular changes.
-
Fluid Support: Administer intravenous fluids to support blood pressure.
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate to assess the animal's response.
-
Issue 2: Incomplete reversal of bradycardia or sedation.
-
Possible Cause: The dose of this compound may be insufficient to fully antagonize the effects of the α2-agonist. Relapses into sedation have been observed in some cases.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check the calculated dose of this compound based on the α2-agonist administered.
-
Consider a Second Dose: If the initial dose is ineffective, a second, smaller dose may be considered after careful evaluation of the animal's cardiovascular status.
-
Evaluate for Other Depressants: Ensure that other central nervous system depressants are not contributing to the prolonged sedation.
-
Issue 3: Cardiac arrhythmias observed after reversal.
-
Possible Cause: While less common, rapid changes in autonomic tone following this compound administration can potentially lead to arrhythmias. High doses of medetomidine have been associated with rhythm abnormalities like ventricular premature complexes, which are reversed by this compound.
-
Troubleshooting Steps:
-
ECG Monitoring: Implement continuous electrocardiogram (ECG) monitoring to identify the type and severity of the arrhythmia.
-
Ensure Adequate Oxygenation: Provide supplemental oxygen to ensure adequate myocardial oxygenation.
-
Administer Antiarrhythmics: If the arrhythmia is hemodynamically significant, consider the administration of appropriate antiarrhythmic drugs under veterinary guidance.
-
Data Presentation
Table 1: this compound-Induced Changes in Heart Rate (HR) in Dogs Sedated with Medetomidine
| Study Reference | Animal Model | Medetomidine Dose (µg/kg) | This compound Dose (µg/kg) | Baseline HR (beats/min) | HR after Medetomidine (beats/min) | HR after this compound (beats/min) |
| Turunen et al. (2019) | Beagle Dogs | 20 (IM) | 100 (IM) | Not specified | Lower than MEDVAT group | Increased from sedated state |
| Vainio (1990) | Beagle Dogs | 20, 40, or 80 (IM) | 5-10 fold larger than medetomidine (IM) | Not specified | Significantly depressed | Significantly increased |
Table 2: this compound-Induced Changes in Mean Arterial Pressure (MAP) in Cats Anesthetized with Isoflurane and Sedated with Dexmedetomidine
| Study Reference | Animal Model | Dexmedetomidine Dose (µg/kg) | This compound Dose (µg/kg) | Baseline MAP (mmHg) | MAP after Dexmedetomidine (mmHg) | Lowest MAP after this compound (mmHg) |
| Pypendop et al. (2019) | Domestic Shorthair Cats | 5 (IV) | 25 (IM) | Not specified | Increased | Significantly lower than saline control |
| Pypendop et al. (2019) | Domestic Shorthair Cats | 5 (IV) | 50 (IM) | Not specified | Increased | Significantly lower than saline control |
| Grasso et al. (2017) | Domestic Shorthair Cats | Infusion | 15 (IV) | Not specified | Increased | Decreased by 39% |
| Grasso et al. (2017) | Domestic Shorthair Cats | Infusion | 30 (IV) | Not specified | Increased | Decreased by 47% |
Experimental Protocols
Key Experiment: Evaluation of Cardiovascular Effects of this compound in Anesthetized Cats
This protocol is a synthesized example based on the methodology described by Pypendop et al. (2019).
-
Animal Preparation:
-
Six adult domestic shorthair cats are used.
-
A washout period of at least one week is allowed between anesthetic procedures for each cat.
-
Anesthesia is induced and maintained with isoflurane.
-
A neuromuscular blocking agent (e.g., rocuronium) is administered.
-
Catheters are placed for intravenous drug administration and direct arterial blood pressure monitoring.
-
-
Baseline Measurements:
-
Cardiovascular parameters including pulse rate, mean arterial blood pressure (MAP), cardiac output (CO), and systemic vascular resistance (SVR) are measured before any drug administration.
-
-
Dexmedetomidine Administration:
-
Dexmedetomidine (5 µg/kg) is administered intravenously.
-
Cardiovascular parameters are measured again five minutes after dexmedetomidine administration.
-
-
This compound Administration:
-
Cats are randomly assigned to receive one of the following treatments intramuscularly:
-
This compound (25 µg/kg)
-
This compound (50 µg/kg)
-
Saline (0.9% NaCl) solution as a control.
-
-
-
Post-Treatment Monitoring:
-
Pulse rate, MAP, CO, and SVR are measured at 15, 30, 60, and 120 minutes after the administration of this compound or saline.
-
The lowest MAP value is also recorded.
-
-
Data Analysis:
-
Hemodynamic variables are compared among the different treatment groups at each time point.
-
Statistical analysis is performed using mixed-effects models to assess the effects of treatment and time.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's cardiovascular effects.
Caption: Signaling pathway of this compound's antagonism at the α2-adrenergic receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses Cardiovascular Changes Induced by High-Dose Medetomidine in Cats Undergoing Sedation for Semen Collection - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Atipamezole Dose for Complete and Safe Reversal: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal and safe use of atipamezole for the complete reversal of alpha-2 adrenergic agonist-induced sedation and analgesia.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for reversing dexmedetomidine or medetomidine?
A1: The optimal dose of this compound is dependent on the species and the dose of the alpha-2 agonist administered. For dogs, the this compound dose in µg/kg is typically five to ten times that of the preceding dexmedetomidine dose.[1][2] In cats, the recommended dose of this compound is 2.5 to 5 times the dose of dexmedetomidine.[1][2] It is crucial to consult specific product inserts and relevant literature for the particular animal model and experimental conditions.
Q2: How quickly does this compound work?
A2: this compound has a rapid onset of action. Following intramuscular injection, it is quickly absorbed, with maximum serum concentrations reached in approximately 10 minutes in dogs. Reversal of sedation is typically observed within 5 to 10 minutes. In a study of over 100 dogs, more than half were able to stand within 5 minutes of this compound administration, and 96% could stand within 15 minutes.
Q3: Can this compound be administered intravenously?
A3: While this compound has been used intravenously in some research settings, it is generally not recommended, especially in cats and dogs. Rapid intravenous administration can lead to a sudden drop in blood pressure and potentially cardiovascular collapse. Intramuscular administration is the approved and safer route.
Q4: What are the potential side effects of this compound?
A4: Side effects are generally rare due to this compound's high specificity for the α2-adrenergic receptor. However, potential side effects include occasional vomiting, hypersalivation, diarrhea, and tremors. A transient decrease in blood pressure may occur within the first 10 minutes post-injection. Abrupt reversal can sometimes lead to excitement, aggression, or delirium.
Q5: What should I do in case of an this compound overdose?
A5: Overdose of this compound may result in transient tachycardia, hyperactivity, and muscle tremors. These signs can be reversed, if necessary, by administering a lower-than-usual clinical dose of medetomidine or dexmedetomidine. In the absence of a preceding alpha-2 agonist, this compound overdose in dogs has been shown to be well-tolerated, with signs like excitement, panting, and trembling observed at 10 times the recommended dose.
Troubleshooting Guides
Issue 1: Incomplete or Delayed Reversal
-
Possible Cause: The dose of this compound may be insufficient relative to the dose of the alpha-2 agonist administered.
-
Solution: Re-evaluate the dosage calculation. For complete reversal, a sufficient this compound to alpha-2 agonist ratio is critical. In dogs, a dose four to six times that of medetomidine has been shown to be highly effective.
-
-
Possible Cause: The alpha-2 agonist was administered intravenously, which can sometimes lead to a relapse into sedation.
-
Solution: Monitor the animal closely for signs of re-sedation. If it occurs, a second, smaller dose of this compound may be considered after careful assessment of the animal's cardiovascular status.
-
-
Possible Cause: The animal has received other sedatives or anesthetics that are not reversed by this compound.
-
Solution: Be aware that the effects of other agents will persist. Provide appropriate supportive care and monitoring until these drugs have been metabolized.
-
Issue 2: Adverse Cardiovascular Effects (Hypotension, Tachycardia)
-
Possible Cause: Rapid intravenous administration.
-
Solution: Administer this compound via the intramuscular route to minimize the risk of rapid cardiovascular changes.
-
-
Possible Cause: A transient hypotensive effect can occur in the first 10 minutes after injection.
-
Solution: Monitor blood pressure closely during the initial period after administration. In most healthy animals, this is a transient effect.
-
-
Possible Cause: Pre-existing cardiovascular disease in the animal.
-
Solution: Use this compound with caution in animals with compromised cardiovascular health.
-
Issue 3: Excitement, Agitation, or Seizures upon Reversal
-
Possible Cause: Abrupt reversal of deep sedation.
-
Solution: Allow the animal to recover in a quiet and calm environment to minimize external stimuli.
-
-
Possible Cause: Concomitant use of ketamine. This compound does not reverse the effects of ketamine and can unmask its stimulant properties, potentially leading to seizures.
-
Solution: Do not administer this compound within 30-40 minutes of ketamine administration.
-
Quantitative Data Summary
Table 1: this compound Dose Ratios for Reversal of Medetomidine/Dexmedetomidine in Different Species
| Species | Alpha-2 Agonist | This compound Dose Ratio (this compound:Agonist) | Route of Administration | Reference |
| Dog | Medetomidine | 5:1 (µg:µg) | IM | |
| Dog | Dexmedetomidine | 10:1 (µg:µg) | IM | |
| Cat | Medetomidine | 2.5:1 (µg:µg) | IM | |
| Cat | Dexmedetomidine | 5:1 (µg:µg) | IM | |
| Rat | Medetomidine | 4:1 (µg:µg) was considered optimal in one study | IM |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Elimination Half-Life | Time to Maximum Serum Concentration (Tmax) | Route of Administration | Reference |
| Dog | 2.6 hours | ~10 minutes | IM | |
| Rat | 1.3 hours | Not Specified | Not Specified |
Experimental Protocols
Protocol: Reversal of Dexmedetomidine-Induced Sedation in Dogs
This protocol is a synthesized example based on common practices reported in the literature.
-
Animal Preparation:
-
Use healthy, adult dogs that have been fasted for an appropriate period.
-
Record baseline physiological parameters, including heart rate, respiratory rate, and temperature.
-
-
Induction of Sedation:
-
Administer dexmedetomidine hydrochloride intramuscularly at a dose of 500 mcg/m².
-
Monitor the animal for the onset and depth of sedation. This typically occurs within 15 minutes.
-
-
This compound Administration:
-
Once the desired level of sedation for the experimental procedure is complete, calculate the dose of this compound hydrochloride. For reversal of intramuscular dexmedetomidine, the recommended dose is 5000 mcg/m².
-
Administer the calculated dose of this compound intramuscularly.
-
-
Monitoring and Recovery:
-
Continuously monitor the animal's physiological parameters (heart rate, respiratory rate, temperature) and behavioral signs of recovery.
-
Record the time to sternal recumbency and the time to standing.
-
Observe for any adverse effects such as vomiting, hypersalivation, or tremors.
-
Allow the animal to recover in a quiet and comfortable environment.
-
Visualizations
References
Troubleshooting incomplete reversal of anesthesia with Atipamezole
Welcome to the technical support center for the use of atipamezole in a research setting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting incomplete reversal of anesthesia and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the experimental use of this compound for the reversal of medetomidine and dexmedetomidine.
Q1: What is this compound and how does it work?
This compound is a potent and selective synthetic α2-adrenergic receptor antagonist.[1] It works by competitively binding to α2-adrenergic receptors, thereby displacing α2-adrenergic agonists like medetomidine and dexmedetomidine. This action reverses the sedative and analgesic effects of these agonists.[1]
Q2: What is the recommended dosage of this compound for complete reversal?
The optimal dose of this compound is dependent on the dose of the α2-agonist administered.
-
For dogs: The this compound dose in micrograms per kilogram (µg/kg) is typically five times that of the preceding medetomidine dose or ten times that of the dexmedetomidine dose.[2]
-
For cats: The this compound dose (µg/kg) is generally 2.5 times that of the medetomidine dose or five times that of the dexmedetomidine dose.[2]
Q3: How quickly should I expect to see reversal after this compound administration?
This compound has a rapid onset of action. Signs of arousal are typically observed within 5 to 10 minutes of intramuscular injection.[3] In a study of over 100 dogs, more than half were able to stand within 5 minutes, and 96% could stand within 15 minutes.
Q4: I've administered this compound, but the animal is still sedated. What should I do?
Incomplete reversal can be due to several factors:
-
Inadequate Dose: Ensure that the correct dose of this compound was administered based on the preceding α2-agonist dose. Underdosing can lead to partial or incomplete reversal.
-
Presence of Other Anesthetics: this compound only reverses the effects of α2-agonists. If other sedatives or anesthetics, such as ketamine or benzodiazepines, were used in combination, their effects will persist. Do not administer this compound within 30-40 minutes of ketamine administration to avoid potential seizures in dogs or cramps in cats.
-
Timing of Administration: In mice anesthetized with a medetomidine-ketamine combination, early reversal with this compound (10 minutes after induction) has been shown to prolong recovery time to walking compared to later reversal (40 minutes after induction).
-
Route of Administration of the α2-Agonist: Relapse into sedation after this compound administration is more likely if the initial α2-agonist was given intravenously.
If sedation persists, carefully monitor the animal's vital signs and ensure a clear airway. If the animal's condition is stable, allow more time for the other anesthetic agents to be metabolized. If you suspect an inadequate dose of this compound was the cause, consult with a veterinarian regarding the administration of an additional dose.
Q5: Can this compound cause any adverse effects?
Yes, potential side effects of this compound include:
-
Cardiovascular effects: A transient decrease in blood pressure may occur within the first 10 minutes after injection. Rapid intravenous administration can lead to a sudden drop in blood pressure, reflex tachycardia, and hypertension.
-
Central Nervous System excitement: This can manifest as tremors, hyperactivity, and in rare cases, aggression or delirium, particularly with rapid IV administration.
-
Gastrointestinal signs: Vomiting, hypersalivation, and diarrhea can occasionally occur.
-
Re-sedation: Animals may relapse into sedation, especially if the initial sedative was administered intravenously.
To minimize the risk of side effects, slow administration of this compound is recommended.
Q6: What are the signs of an this compound overdose and how should it be managed?
An overdose of this compound can result in transient tachycardia (increased heart rate), over-alertness, hyperactivity, and muscle tremors. These signs can be reversed, if necessary, by administering a smaller than usual clinical dose of medetomidine or dexmedetomidine.
Data Presentation
The following tables summarize key quantitative data related to this compound administration for the reversal of medetomidine and dexmedetomidine.
Table 1: this compound Dose Ratios for Reversal of Medetomidine and Dexmedetomidine
| Animal Species | α2-Agonist | Recommended this compound Dose Ratio (this compound:α2-Agonist) | Reference |
| Dog | Medetomidine | 5:1 (by µg/kg) | |
| Dexmedetomidine | 10:1 (by µg/kg) | ||
| Cat | Medetomidine | 2.5:1 (by µg/kg) | |
| Dexmedetomidine | 5:1 (by µg/kg) | ||
| Rat | Medetomidine | 4:1 (by µg/kg) was considered optimal in one study |
Table 2: Cardiovascular Effects of this compound Reversal in Cats Sedated with High-Dose Medetomidine
| Parameter | Baseline (Pre-sedation) | During Medetomidine Sedation (0.1 mg/kg IM) | After this compound Reversal (0.5 mg/kg IM) | Reference |
| Heart Rate (beats/min) | 180 ± 25 | 78 ± 15 | 175 ± 20 | |
| Cardiac Output (L/min) | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.7 ± 0.2 |
Table 3: Recovery Milestones in Mice after Medetomidine-Ketamine Anesthesia with Early vs. Late this compound Reversal
| Recovery Milestone | Early Reversal (this compound at 10 min) | Late Reversal (this compound at 40 min) | P-value | Reference |
| Time to Regain Righting Reflex (min) | No significant difference | No significant difference | >0.05 | |
| Time to Walking (min) | Significantly greater | Shorter | <0.05 |
Experimental Protocols
This section provides detailed methodologies for assessing the completeness of anesthesia reversal.
Protocol 1: Assessment of Anesthetic Recovery in Rodents Using a Composite Behavior Score
Objective: To quantitatively assess the recovery of rodents from anesthesia following the administration of a reversal agent.
Materials:
-
Observation cage with a clear floor
-
Video recording equipment (optional but recommended)
-
Timer
-
Scoring sheet (see Table 4)
Procedure:
-
Following the administration of the reversal agent (e.g., this compound), place the animal in the observation cage.
-
Start the timer and begin observing the animal's behavior.
-
At predefined time points (e.g., 5, 10, 15, 30, and 60 minutes post-reversal), score the animal's behavior based on the criteria in Table 4.
-
Continue scoring until the animal has returned to a score indicative of a normal, awake state.
-
In addition to the composite score, record the time to the first occurrence of key recovery milestones, such as the righting reflex, head lifting, and ambulation.
Table 4: Composite Behavior Scoring System for Rodent Anesthetic Recovery
| Score | Posture | Spontaneous Activity | Response to Stimulus (e.g., cage tap) |
| 0 | Lateral recumbency | None | No response |
| 1 | Sternal recumbency, head down | Occasional head lift | Minor startle, no movement |
| 2 | Sternal recumbency, head up | Intermittent exploratory movements | Startle with brief movement |
| 3 | Sitting or standing, ataxic | Slow, uncoordinated ambulation | Startle with attempts to move away |
| 4 | Normal posture | Normal, coordinated ambulation and exploration | Normal startle and escape response |
Protocol 2: Assessing Cardiovascular Reversal in Anesthetized Animals
Objective: To monitor the cardiovascular effects of this compound reversal.
Materials:
-
Apparatus for measuring heart rate (e.g., ECG, pulse oximeter)
-
Apparatus for measuring blood pressure (e.g., non-invasive cuff, arterial line)
-
Data acquisition system
Procedure:
-
Establish baseline cardiovascular parameters (heart rate and blood pressure) in the conscious animal before the administration of any anesthetic agents.
-
After inducing anesthesia with an α2-agonist, continuously monitor and record heart rate and blood pressure.
-
Administer this compound at the desired time point.
-
Continue to continuously monitor and record heart rate and blood pressure for at least 60 minutes post-reversal.
-
Record data at specific time intervals (e.g., every 5 minutes) to allow for clear comparison of pre-sedation, sedated, and post-reversal states.
Mandatory Visualizations
Signaling Pathway of α2-Adrenergic Agonist and Antagonist
Caption: Signaling pathway of α2-adrenergic agonism and antagonism.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for evaluating this compound reversal.
Troubleshooting Logic for Incomplete Reversal
Caption: Troubleshooting decision tree for incomplete reversal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Reverses Cardiovascular Changes Induced by High-Dose Medetomidine in Cats Undergoing Sedation for Semen Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound as a treatment for dexmedetomidine-induced cardiovascular depression in anesthetized cats [ouci.dntb.gov.ua]
Atipamezole Stability and Storage: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of atipamezole for research applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride is stable for at least four years when stored at -20°C.[1] For routine laboratory use, it is stable under normal refrigerated conditions.
Q2: How should I prepare and store this compound solutions?
A2: this compound hydrochloride has limited solubility in aqueous buffers. For optimal dissolution, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol before further dilution in an aqueous buffer such as PBS.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For longer-term storage of solutions, consider preparing aliquots in a suitable organic solvent and storing them at -20°C or -80°C.
Q3: What is the stability of this compound in commercially available veterinary formulations after opening?
A3: Commercially available injectable solutions of this compound hydrochloride, such as Antisedan®, should be stored at room temperature (20°C to 25°C or 68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F). Once the vial has been punctured, it is recommended to use the contents within 90 days.
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light. Store both solid compounds and solutions in light-resistant containers or in the dark.
This compound Stability Data
The following table summarizes the known stability of this compound under various conditions.
| Form | Condition | Stability | Source |
| Solid (Hydrochloride Salt) | -20°C | ≥ 4 years | |
| Aqueous Solution (e.g., in PBS) | Room Temperature | Not recommended for > 24 hours | |
| Commercial Injectable Solution (after first puncture) | Room Temperature (15-30°C), Protected from Light | Up to 90 days |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Poor aqueous solubility of this compound hydrochloride. | First, dissolve this compound in a minimal amount of DMSO or ethanol. Then, slowly add the aqueous buffer to the solvent-drug mixture while vortexing. |
| Cloudy or discolored solution | Potential degradation or contamination. | Do not use the solution. Prepare a fresh solution from solid stock. If using a commercial formulation, discard the vial if discoloration is observed. |
| Unexpected loss of drug activity in experiments | Degradation of this compound in the experimental medium or improper storage. | Prepare fresh solutions daily. Ensure the pH of your experimental medium is compatible with this compound stability. Avoid prolonged exposure of solutions to light and elevated temperatures. |
Factors Affecting this compound Stability
The stability of this compound can be influenced by several factors. Understanding these can help in designing robust experimental protocols.
Caption: Key factors that can impact the chemical stability and integrity of this compound in a research setting.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.
-
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance.
-
Transfer the solid to a sterile, light-resistant container.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Workflow for Stability Testing by HPLC
This workflow outlines the general steps for conducting a stability study of an this compound solution using High-Performance Liquid Chromatography (HPLC).
Caption: A simplified workflow for assessing the stability of this compound under various stress conditions using HPLC.
Note: A validated stability-indicating HPLC method specific for this compound would be required for accurate quantitative analysis. This typically involves forced degradation studies to ensure the method can separate the intact drug from its degradation products. Researchers should develop and validate their own methods according to ICH guidelines.
References
Atipamezole Interactions with Research Compounds: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of atipamezole in experimental settings. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during research involving this compound and its interactions with other compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3][4] It functions by competitively inhibiting α2-adrenergic receptors, thereby blocking the effects of α2-adrenergic agonists like dexmedetomidine and medetomidine.[1] This antagonism leads to the reversal of sedation, analgesia, and cardiovascular effects induced by these agonists. This compound has a much higher affinity for α2-receptors compared to α1-receptors, which contributes to its specific action and low rate of certain side effects.
Q2: What are the most common research applications of this compound?
The most common application of this compound in a research setting is as a reversal agent for sedation and anesthesia induced by α2-adrenergic agonists such as dexmedetomidine and medetomidine. This allows for rapid recovery of animals from anesthesia, which is crucial for subsequent behavioral assessments or for ensuring animal welfare post-procedure. It is also used to study the role of the α2-adrenergic system in various physiological processes, including cardiovascular regulation, nociception, and cognitive function.
Q3: Can this compound reverse the effects of research compounds other than α2-adrenergic agonists?
No, this compound is highly specific for α2-adrenergic receptors and will not reverse the effects of other classes of sedatives, anesthetics, or analgesics, such as opioids, benzodiazepines, or barbiturates. When used in combination anesthesia protocols, it will only antagonize the α2-agonist component.
Troubleshooting Guides
Issue 1: Incomplete or slow reversal of sedation after this compound administration.
-
Possible Cause: The dose of this compound may be insufficient to fully antagonize the α2-agonist.
-
Troubleshooting Step: Ensure the correct dose ratio of this compound to the α2-agonist is being used. For dexmedetomidine, effective dose ratios of this compound to dexmedetomidine in humans have been found to be in the range of 40:1 to 100:1.
-
-
Possible Cause: The α2-agonist was administered in combination with other sedatives or anesthetics that are not reversed by this compound.
-
Troubleshooting Step: Be aware of the other compounds used in the anesthetic cocktail. For example, if ketamine was used, this compound will reverse the dexmedetomidine component, but the dissociative effects of ketamine will persist. It is recommended to wait at least 30-45 minutes after ketamine administration before giving this compound to avoid emergence delirium.
-
-
Possible Cause: Pharmacokinetic interactions may be influencing drug availability.
-
Troubleshooting Step: Consider the route of administration and timing. This compound is rapidly absorbed after intramuscular injection, with peak plasma levels reached in about 10 minutes in dogs.
-
Issue 2: Unexpected cardiovascular effects after this compound administration.
-
Possible Cause: Rapid intravenous administration of this compound.
-
Troubleshooting Step: Administer this compound via intramuscular injection whenever possible. Rapid IV administration can lead to a sudden drop in blood pressure (hypotension) and a reflex increase in heart rate (tachycardia), and in some cases, cardiovascular collapse.
-
-
Possible Cause: Concurrent administration with anticholinergic agents.
-
Troubleshooting Step: Avoid using this compound with anticholinergics, as both can cause a dramatic increase in heart rate.
-
-
Possible Cause: Interaction with other research compounds affecting the cardiovascular system.
-
Troubleshooting Step: Review the known cardiovascular effects of all co-administered compounds. This compound can decrease the antihypertensive activities of some drugs. In isoflurane-anesthetized cats, this compound caused significant hypotension without a compensatory increase in heart rate.
-
Issue 3: Agitation or delirium during recovery.
-
Possible Cause: Reversal of an α2-agonist in the presence of an un-reversed dissociative anesthetic like ketamine or tiletamine (in Telazol).
-
Troubleshooting Step: As mentioned previously, delay the administration of this compound for at least 30-45 minutes after the administration of ketamine. This allows for the effects of ketamine to diminish before the sedative effects of the α2-agonist are reversed.
-
-
Possible Cause: Abrupt reversal of deep sedation.
-
Troubleshooting Step: Ensure the animal recovers in a quiet and calm environment to minimize external stimuli that could contribute to an excitatory state.
-
Quantitative Data Summary
The following tables summarize key quantitative data on the interactions of this compound with other research compounds.
Table 1: Pharmacokinetic Interactions of this compound
| Interacting Compound | Species | Effect of this compound on Interacting Compound | Reference |
| Medetomidine | Dog | Decreased AUC from 41.3 to 28.6 ng·h/mL, Decreased half-life from 1.44 to 0.87 h, Increased clearance from 21 to 31 mL/min/kg | |
| Medetomidine | Dairy Calves | Increased AUMC and MRT of medetomidine | |
| Dexmedetomidine | Human | This compound did not affect the disposition of dexmedetomidine. |
Table 2: Cardiovascular Effects of this compound in the Presence of Other Compounds
| Interacting Compound(s) | Species | Dose of this compound | Cardiovascular Effects | Reference |
| Dexmedetomidine | Human | 27 and 67 µg/kg IV | Effectively antagonized hypotension. | |
| Dexmedetomidine + Isoflurane | Cat | 25 and 50 µg/kg IM | Caused a significant decrease in mean arterial pressure with no increase in pulse rate. | |
| Medetomidine | Dog | 100 µg/kg IM | After an initial transient decrease, systolic blood pressure transiently increased. Heart rate rapidly increased. | |
| Apomorphine | Rat | 0.3 mg/kg s.c. | Reversed apomorphine-induced decrease in blood pressure. |
Table 3: this compound Interactions with Anesthetics and Analgesics
| Interacting Compound(s) | Species | Key Findings | Reference |
| Ketamine/Dexmedetomidine | Mouse | This compound reliably reversed the anesthetic effects. | |
| Butorphanol/Buprenorphine | Mouse | This compound did not alter the antinociceptive effects of butorphanol or buprenorphine. | |
| Alfentanil | Rat | This compound (0.3 and 1.0 mg/kg) augmented alfentanil-induced muscle rigidity. | |
| Pentobarbital/Methohexital | Rat | This compound (1.5 mg/kg s.c.) increased the duration of hypnosis induced by these barbiturates. | |
| Fentanyl/Xylazine | Rat | Co-administration of naloxone and this compound reversed fentanyl-xylazine-induced sedation and bradycardia. |
Experimental Protocols
Protocol 1: Reversal of Dexmedetomidine-Induced Sedation in Rodents
-
Induction of Sedation: Administer dexmedetomidine at the desired dose (e.g., 0.5-1.0 mg/kg, intraperitoneally) to the rodent.
-
Monitoring: Monitor the animal for the desired level of sedation, typically characterized by loss of the righting reflex.
-
This compound Administration: Once the experimental procedure is complete, administer this compound at a dose of 1-2.5 mg/kg, intraperitoneally or subcutaneously.
-
Recovery Monitoring: Place the animal in a clean, quiet cage and monitor for signs of recovery, including the return of the righting reflex, ambulation, and normal grooming behavior. Recovery is typically observed within 5-15 minutes.
Protocol 2: Investigation of this compound's Effect on Opioid-Induced Muscle Rigidity in Rats
This protocol is based on a study investigating the interaction between this compound and alfentanil.
-
Animal Preparation: Implant electromyography (EMG) electrodes into the gastrocnemius muscle of the rat under anesthesia. Allow for a recovery period.
-
Baseline Measurement: Record baseline EMG activity for 15 minutes.
-
Pretreatment: Administer saline or this compound (0.3 or 1.0 mg/kg, subcutaneously).
-
Opioid Administration: 10 minutes after pretreatment, inject saline or alfentanil (50, 150, or 300 µg/kg, subcutaneously).
-
Data Collection: Continue to record EMG activity for an additional 60 minutes to measure changes in muscle tone.
-
Data Analysis: Analyze the integrated EMG data to quantify muscle rigidity.
Visualizations
Caption: this compound's antagonism of α2-adrenergic receptors.
Caption: A typical experimental workflow involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ANTISEDAN® (this compound hydrochloride) [dailymed.nlm.nih.gov]
- 3. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 4. Pharmacological properties, central nervous system effects, and potential therapeutic applications of this compound, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize atipamezole-related physiological stress in study subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, sold under trade names like Antisedan, is a potent and selective synthetic α2-adrenergic receptor antagonist.[1] Its primary function in a research setting is to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and dexmedetomidine. It works through competitive antagonism, where it binds to α2-adrenergic receptors, displacing the agonist and rapidly restoring the subject's normal physiological state.[1] this compound has a high affinity for all three α2-adrenergic receptor subtypes.
Q2: What are the most common physiological stress responses observed after this compound administration?
A2: The most common stress-related side effects include a transient decrease in blood pressure (hypotension), an increase in heart rate (tachycardia), and central nervous system excitement which can manifest as tremors, vocalization, and agitation.[1][2] Vomiting, hypersalivation, and diarrhea have also been occasionally reported.[1]
Q3: How can the risk of this compound-induced side effects be minimized?
A3: The risk of adverse effects can be significantly reduced by:
-
Slower Administration: Administering this compound slowly, particularly when using the intravenous route, can help prevent a sudden drop in blood pressure and subsequent reflex tachycardia.
-
Appropriate Dosing: Using the lowest effective dose can help mitigate side effects. The ideal dose is typically a 5:1 ratio of this compound to the preceding medetomidine dose in dogs.
-
Route of Administration: Intramuscular (IM) administration is generally recommended over intravenous (IV) injection to avoid the rapid and profound cardiovascular changes associated with IV administration.
Q4: Can this compound be used to reverse other drugs besides medetomidine and dexmedetomidine?
A4: Yes, this compound can be effective in reversing the effects of other α2-adrenergic agonists like amitraz, a common component in tick collars, and xylazine. It can also counteract the hypotensive effects of tizanidine toxicity.
Q5: Are there any contraindications for using this compound?
A5: this compound should be used with caution in animals with pre-existing cardiac disease, respiratory disorders, or liver or kidney impairment. It is also not recommended for use in pregnant or lactating animals due to a lack of safety data. Concurrent use with anticholinergics should be avoided as both can cause a dramatic increase in heart rate.
Troubleshooting Guides
Issue 1: Subject exhibits sudden hypotension and tachycardia immediately following this compound injection.
-
Cause: This is a common response, especially after rapid intravenous administration. The sudden displacement of the α2-agonist from peripheral receptors leads to vasodilation and a drop in blood pressure, which triggers a compensatory increase in heart rate.
-
Solution:
-
Monitor Vitals: Continuously monitor heart rate and blood pressure. The hypotension is typically transient, with blood pressure returning to normal within 10 minutes in dogs.
-
Fluid Support: If hypotension is severe or prolonged, consider intravenous fluid therapy to support blood pressure.
-
Future Prevention: In subsequent experiments, administer this compound more slowly or consider using the intramuscular route.
-
Issue 2: The subject appears agitated, trembles, or vocalizes after reversal.
-
Cause: This central nervous system excitement is a known side effect of this compound. It is more likely to occur with higher doses or rapid administration.
-
Solution:
-
Provide a Quiet Environment: Move the subject to a quiet, dimly lit area to minimize external stimuli.
-
Monitor for Self-Injury: Ensure the subject's environment is safe to prevent injury during the period of hyperexcitability.
-
Dose Adjustment: For future procedures, consider reducing the dose of this compound.
-
Issue 3: The subject becomes sedated again after initial recovery (resedation).
-
Cause: Resedation can occur if the elimination half-life of the α2-agonist (e.g., medetomidine) is longer than that of this compound, or if the initial sedative dose was high. As this compound is metabolized and cleared, the remaining agonist can re-bind to the α2-adrenergic receptors.
-
Solution:
-
Monitor the Subject: Closely observe the subject for signs of returning sedation.
-
Administer a Second, Smaller Dose: If significant resedation occurs, a second, smaller dose of this compound may be administered.
-
Review Protocol: In future experiments, consider the relative pharmacokinetics of the agonist and antagonist and adjust timing or dosage accordingly.
-
Issue 4: this compound administration does not appear to be effective in reversing sedation.
-
Cause: This could be due to several factors, including incorrect dosage, improper administration (e.g., injection not fully delivered into the muscle), or the presence of other sedative agents that are not reversed by this compound (e.g., ketamine, opioids).
-
Solution:
-
Verify Dosage and Administration: Double-check the calculated dose and ensure the full dose was administered correctly.
-
Consider Other Agents: Review the anesthetic protocol to determine if other sedatives were used. This compound will not reverse the effects of non-α2-agonist drugs.
-
Allow More Time: While the onset of action is typically rapid (within 5-10 minutes), individual responses can vary.
-
Data Presentation
Table 1: Cardiovascular Effects of this compound Reversal of Medetomidine/Dexmedetomidine Sedation
| Species | Agonist & Dose | This compound Dose & Route | Change in Heart Rate (HR) | Change in Mean Arterial Pressure (MAP) | Reference |
| Dog | Medetomidine (20 µg/kg IM) | 100 µg/kg IM | Increase from medetomidine-induced bradycardia, but may not return to pre-sedation levels. | Transient decrease, followed by a return to or slightly above pre-atipamezole levels within 10 minutes. | |
| Cat | Dexmedetomidine (5 µg/kg IV) | 25 or 50 µg/kg IM | No significant increase in pulse rate. | Significant and short-lasting decrease (hypotension). | |
| Rat | Medetomidine (200 µg/kg IM) | 800 µg/kg IM | Not explicitly stated, but reversal of sedative effects was achieved. | Not explicitly stated. | |
| Cynomolgus Macaque | Ketamine/Dexmedetomidine | 0.5 mg/kg SC | Significantly increased for 60 minutes. | Significantly decreased at 10 minutes post-injection. |
Table 2: Effects of this compound on Stress Hormone Levels Following Medetomidine Sedation
| Species | Medetomidine Dose | This compound Dose & Route | Change in Cortisol | Change in Norepinephrine (NE) & Epinephrine (EPI) | Reference |
| Dog | 20 µg/kg IM | 40, 120, or 320 µg/kg IM | No significant change. | Dose-dependent reversal of medetomidine-induced decrease in NE. No dose-dependent effect on EPI. | |
| Cat | 50 µg/kg IM | 100 or 200 µg/kg IV | Rapid reversal of medetomidine-induced decrease. | Rapid reversal of medetomidine-induced decrease. |
Experimental Protocols
Protocol 1: Intramuscular (IM) Administration of this compound for Reversal of Medetomidine-Induced Sedation in Dogs
-
Calculate the Dose: The recommended dose of this compound is five times the preceding medetomidine dose. For example, if 20 µg/kg of medetomidine was administered, the this compound dose would be 100 µg/kg.
-
Preparation: Draw the calculated volume of this compound solution (e.g., Antisedan, 5 mg/mL) into a sterile syringe.
-
Administration: Administer the injection deep into a major muscle mass, such as the quadriceps or lumbar muscles.
-
Monitoring: Place the dog in a quiet and calm environment and monitor for the return of arousal, which typically occurs within 5-10 minutes. Continuously monitor vital signs, including heart rate, respiratory rate, and blood pressure, for at least the first 30 minutes post-reversal.
Protocol 2: Blood Collection for Stress Hormone Analysis in Rodents Following this compound Administration
-
Timing: Collect a baseline blood sample before the administration of any anesthetic or reversal agents. Subsequent samples should be collected at predetermined time points following this compound administration (e.g., 10, 30, 60, and 120 minutes) to assess the dynamic hormonal response.
-
Collection Site: Depending on the required blood volume and frequency, appropriate sites include the saphenous vein, submandibular vein, or tail vein for survival bleeding in mice and rats.
-
Procedure (Saphenous Vein):
-
Gently restrain the rodent.
-
Shave the fur over the lateral aspect of the hind limb to visualize the saphenous vein.
-
Apply gentle pressure to the upper thigh to distend the vein.
-
Puncture the vein with a sterile lancet or needle (25-gauge or smaller).
-
Collect the blood into a micro-collection tube containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.
-
-
Sample Processing: Immediately place the collected blood on ice. Centrifuge the samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis for stress hormones like corticosterone or catecholamines.
Mandatory Visualizations
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Stress Assessment.
References
Adjusting Atipamezole protocols for different experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using atipamezole in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective α2-adrenergic receptor antagonist.[1][2] It functions by competitively binding to α2-adrenergic receptors, thereby displacing α2-adrenergic agonists such as dexmedetomidine and medetomidine.[1] This competitive inhibition reverses the sedative and analgesic effects of these agonists.[1] this compound has a high specificity for α2-receptors, minimizing off-target effects.[1]
Q2: What are the common side effects of this compound in research animals?
Common side effects of this compound can include vomiting, hypersalivation, and diarrhea. Central nervous system excitement, which may manifest as tremors, and cardiovascular effects such as tachycardia (increased heart rate) and transient hypotension (a temporary drop in blood pressure) can also occur. In some instances, an abrupt reversal of sedation can lead to nervousness, aggression, or delirium.
Q3: How should this compound be stored?
This compound hydrochloride should be stored at room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F). It should be protected from light. Once a multi-dose vial is opened, it should be used within 90 days.
Troubleshooting Guides
Issue 1: Incomplete or Delayed Reversal of Anesthesia
Q: I administered this compound, but the animal is not waking up or the reversal is taking longer than expected. What could be the cause?
Possible Causes and Solutions:
-
Inappropriate Dosage: The dose of this compound may be insufficient to fully antagonize the α2-agonist. The required dose can vary depending on the species and the dose of the α2-agonist administered.
-
Solution: Ensure you are using the correct this compound-to-agonist dose ratio. For example, in rabbits, an this compound dose equal to or double the medetomidine dose has been shown to be effective. In cats, an this compound:medetomidine dose ratio of 2.5:1 is more effective than 1:1.
-
-
Timing of Administration: Administering this compound too early after the anesthetic can paradoxically prolong recovery time, a phenomenon observed in mice.
-
Solution: In mice, it is recommended to administer this compound no sooner than 40 minutes after the administration of a ketamine-medetomidine combination.
-
-
Presence of Other Anesthetics: this compound only reverses the effects of α2-agonists. If other sedatives or anesthetics were used in combination, their effects will persist.
-
Solution: Be aware of the duration of action of all drugs used in your anesthetic cocktail. If ketamine was used, it is advisable to wait at least 30-45 minutes after its administration before giving this compound.
-
-
Route of Administration: The route of administration can affect the onset and effectiveness of this compound.
-
Solution: Intramuscular (IM) administration is common. In rabbits, intravenous (IV) administration of this compound after a medetomidine-ketamine combination resulted in a significantly faster recovery compared to IM injection.
-
Issue 2: "Resedation" or Recurrence of Sedation
Q: The animal initially woke up after this compound administration but has become sedated again. Why is this happening?
Possible Causes and Solutions:
-
Pharmacokinetic Mismatch: This "resedation" effect can occur if the elimination half-life of the α2-agonist is longer than that of this compound, or if there is residual agonist present after the this compound has been metabolized. This is more likely if the original sedative was given intravenously.
-
Solution: Monitor the animal closely for signs of resedation. If it occurs, a second, smaller dose of this compound may be administered. Consider a later initial administration of this compound in future experiments to allow for more of the α2-agonist to be cleared.
-
Issue 3: Cardiovascular Instability Post-Reversal
Q: I've noticed significant changes in heart rate and blood pressure after administering this compound. What should I do?
Possible Causes and Solutions:
-
Transient Hypotension: this compound can cause a transient decrease in blood pressure due to vasodilation. This is often followed by a return to normal or slightly elevated blood pressure.
-
Solution: Monitor cardiovascular parameters closely. In most cases, the hypotension is transient and resolves within 10 minutes in dogs. Ensure the animal is kept warm to prevent hypothermia, which can exacerbate cardiovascular depression.
-
-
Tachycardia: An increased heart rate can occur as a result of the reversal of α2-agonist-induced bradycardia and CNS excitement.
-
Solution: This is typically a transient effect. Ensure the animal is in a quiet environment to minimize stress, which can contribute to tachycardia.
-
-
Use in Isoflurane-Anesthetized Animals: In isoflurane-anesthetized cats, this compound was found to be ineffective at increasing pulse rate and caused severe, short-lasting arterial hypotension.
-
Solution: Exercise caution when using this compound to reverse dexmedetomidine in animals anesthetized with inhalant agents like isoflurane. The hypotensive effects may be augmented.
-
Issue 4: Adverse Behavioral Reactions
Q: The animal has become agitated, aggressive, or is vocalizing after this compound administration. How should I manage this?
Possible Causes and Solutions:
-
Abrupt Reversal: A rapid awakening can lead to confusion, excitement, or aggression.
-
Solution: Allow the animal to recover in a quiet, dimly lit environment to minimize external stimuli. Ensure the animal is fully awake and coordinated before handling. In mice reversed early (10 minutes post-anesthesia), vocalization has been observed. A later administration of this compound (40 minutes) may result in a smoother recovery.
-
-
Interaction with Other Drugs: this compound has been shown to augment opioid-induced muscle rigidity in rats.
-
Solution: Be aware of potential interactions with other drugs in your protocol. If using opioids, monitor for signs of muscle rigidity.
-
Data Presentation
Table 1: this compound Dose Ratios for Reversal of Medetomidine/Dexmedetomidine in Different Species
| Species | α2-Agonist | This compound Dose Ratio (this compound:Agonist) | Route | Reference(s) |
| Dog | Medetomidine | 5:1 | IM | |
| Dog | Dexmedetomidine | 10:1 | IM | |
| Cat | Medetomidine | 2.5:1 | IM | |
| Rabbit | Medetomidine | 1:1 to 2:1 | IV | |
| Rat | Medetomidine | 3:1 to 5:1 | IM | |
| Mouse | Dexmedetomidine | Varies (e.g., 1 mg/kg this compound for 0.25 mg/kg dexmedetomidine) | IP/SC |
Table 2: Effect of this compound Administration Timing on Recovery in Mice (Ketamine-Medetomidine Anesthesia)
| Administration Time | Time to Regain Righting Reflex | Time to Walking | Reference(s) |
| 10 minutes (Early) | No significant difference | Significantly greater | |
| 40 minutes (Late) | No significant difference | Shorter |
Experimental Protocols
Protocol 1: Reversal of Medetomidine-Ketamine Anesthesia in Rabbits
-
Anesthesia Induction: Anesthetize rabbits with intravenous medetomidine (0.35 mg/kg) and ketamine (5 mg/kg).
-
Anesthetic Period: Allow for a 35-minute period of anesthesia for the experimental procedure.
-
This compound Administration: Administer this compound intravenously at a dose equal to or double the medetomidine dose (0.35 mg/kg or 0.70 mg/kg).
-
Monitoring: Continuously monitor heart rate, mean arterial pressure, respiratory rate, and rectal temperature. Record the mean arousal time.
Protocol 2: Reversal of Ketamine-Dexmedetomidine Anesthesia in Mice
-
Anesthesia Induction: Anesthetize mice with a combination of ketamine (e.g., 75 mg/kg) and dexmedetomidine (e.g., 0.25 mg/kg) administered intraperitoneally (IP) or subcutaneously (SC).
-
Anesthetic Period: Allow for a 30-minute period of anesthesia.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg) via IP or SC injection.
-
Post-Reversal Analgesia: If postoperative pain is anticipated, administer an analgesic such as buprenorphine either before or at the time of anesthetic induction.
-
Monitoring: Monitor for the return of the righting reflex and ambulation. Provide thermal support to prevent hypothermia.
Visualizations
Caption: Mechanism of this compound as an α2-adrenergic receptor antagonist.
References
Validation & Comparative
Atipamezole vs. Yohimbine for Xylazine Reversal in Mice: A Comparative Guide
For researchers utilizing xylazine in combination with ketamine for anesthesia in mice, the choice of a reversal agent is critical for ensuring rapid recovery and mitigating adverse effects. This guide provides a detailed comparison of two commonly used α2-adrenergic antagonists, atipamezole and yohimbine, for the reversal of xylazine-induced sedation.
Efficacy in Reversing Sedation
Experimental data consistently demonstrates that this compound provides a more rapid recovery from xylazine/ketamine anesthesia in mice compared to yohimbine. The primary measure of recovery, the time to return of the righting reflex, is significantly shorter with this compound administration.
A key study directly comparing the two reversal agents found that mice treated with this compound recovered in approximately half the time as those treated with yohimbine.[1][2][3][4] Specifically, the mean time to return of the righting reflex was 10.3 minutes for this compound (1 mg/kg IP) compared to 21.3 minutes for yohimbine (1.5 mg/kg IP).[1] Both reversal agents significantly reduced recovery time compared to saline controls, where mice took an average of 38.2 minutes to recover.
Another study examining a wider range of emergent behaviors also concluded that this compound was faster than yohimbine in promoting recovery. This included earlier return of whisker movement and a shorter overall time to the return of the righting reflex.
Quantitative Comparison of Recovery Times
| Reversal Agent | Dose (IP) | Mean Time to Return of Righting Reflex (minutes) | Standard Deviation |
| This compound | 1 mg/kg | 10.3 | ± 6.5 |
| Yohimbine | 1.5 mg/kg | 21.3 | ± 5.6 |
| Saline (Control) | - | 38.2 | ± 7.5 |
Data from Janssen et al., 2017.
Mechanism of Action and Receptor Selectivity
Xylazine induces sedation by acting as an agonist at α2-adrenergic receptors in the central nervous system, which decreases the release of norepinephrine. Both this compound and yohimbine are α2-adrenergic antagonists, meaning they block these receptors and reverse the effects of xylazine.
However, their efficacy differs due to their receptor selectivity. This compound is a highly selective α2-antagonist with a much greater affinity for α2 receptors compared to α1 receptors (α2:α1 selectivity ratio of 8526:1). Yohimbine is less selective, with an α2:α1 affinity ratio of 40:1. This higher selectivity of this compound for the α2 receptor is believed to contribute to its more potent and rapid reversal of xylazine's sedative effects.
Caption: Signaling pathway of xylazine and its antagonists.
Experimental Protocols
The following is a summary of a typical experimental protocol used to compare the efficacy of this compound and yohimbine for xylazine reversal in mice.
Anesthesia Induction: Mice are administered a combination of ketamine and xylazine. A common dosage is 80 mg/kg ketamine and 10 mg/kg xylazine, administered intraperitoneally (IP).
Administration of Reversal Agent: Approximately 15 minutes after the induction of anesthesia, the reversal agent is administered.
-
This compound Group: Receives 1 mg/kg this compound via IP injection.
-
Yohimbine Group: Receives 1.5 mg/kg yohimbine via IP injection.
-
Control Group: Receives a corresponding volume of sterile saline via IP injection.
Outcome Measurement: The primary endpoint is the time to the return of the righting reflex. This is defined as the time from the administration of the reversal agent until the mouse is able to right itself from a supine position three times within a 60-second period.
Caption: Workflow for comparing xylazine reversal agents.
Side Effects and Considerations
While both drugs are effective at reversing xylazine, higher doses of yohimbine have been associated with adverse effects. In contrast, this compound is generally well-tolerated at effective doses. It is important to note that rapid reversal of anesthesia can sometimes lead to excitement, so careful monitoring of the animals during recovery is always recommended.
Conclusion
For researchers seeking a rapid and reliable reversal of xylazine-induced sedation in mice, this compound is the superior choice over yohimbine. Its high selectivity for the α2-adrenergic receptor results in a significantly faster recovery time. While yohimbine is a viable alternative, it is less effective at the doses typically used and may be associated with a greater risk of side effects at higher concentrations. The choice of reversal agent should be made based on the specific needs of the experimental protocol, with a strong consideration for animal welfare and the desire for a swift and smooth recovery from anesthesia.
References
- 1. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aalas [aalas.kglmeridian.com]
Atipamezole vs. Other Alpha-2 Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of atipamezole and other alpha-2 adrenergic antagonists, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate alpha-2 antagonists for their studies.
Executive Summary
This compound is a potent and highly selective alpha-2 adrenergic antagonist.[1] Experimental data consistently demonstrates its superiority over other alpha-2 antagonists, such as yohimbine and tolazoline, in terms of receptor selectivity and clinical efficacy in reversing the sedative and analgesic effects of alpha-2 agonists.[1][2][3] this compound's high affinity for all three alpha-2 adrenergic receptor subtypes and its significantly greater selectivity for alpha-2 over alpha-1 receptors contribute to its rapid and reliable reversal effects with a lower incidence of adverse cardiovascular events compared to less selective antagonists.[1]
Data Presentation: Quantitative Comparison of Alpha-2 Antagonists
The following tables summarize key quantitative data from various studies, highlighting the differences in receptor binding affinity, selectivity, and in-vivo efficacy between this compound and other alpha-2 antagonists.
Table 1: Receptor Binding Affinity and Selectivity
| Antagonist | α2:α1 Selectivity Ratio | Relative α2 Receptor Affinity | Notes |
| This compound | 8526:1 | High; 100 times greater than yohimbine | Highly selective for all α2-receptor subtypes. |
| Yohimbine | 40:1 | Moderate | Also exhibits affinity for serotonin and dopamine receptors. |
| Tolazoline | Mixed α1/α2 antagonist | Low | Less selective than yohimbine. |
Table 2: Comparative Efficacy in Reversing Xylazine-Induced Sedation in Mice
| Treatment Group | Dose (IP) | Mean Time to Return of Righting Reflex (minutes) |
| This compound | 1 mg/kg | 10.3 ± 6.4 |
| Yohimbine | 1.5 mg/kg | 21.3 ± 5.6 |
| Saline (Control) | - | 38.2 ± 7.5 |
Data from a study comparing the reversal of xylazine (10 mg/kg IP) and ketamine (80 mg/kg IP) anesthesia in mice.
Table 3: Comparative Efficacy in Reversing Amitraz Intoxication in Dogs
| Treatment Group | Antagonist Dose (IV) | Key Outcomes |
| This compound | 0.2 mg/kg | Effectively reversed sedation and other clinical signs with fewer cardiorespiratory side effects. |
| Yohimbine | 0.1 mg/kg | Reversed amitraz-induced alterations but caused significant tachycardia and tachypnea. |
| Amitraz only (Control) | - | Showed signs of sedation, hypothermia, bradycardia, and hypotension. |
Experimental Protocols
Experiment 1: Comparison of this compound and Yohimbine for Reversal of Xylazine-Ketamine Anesthesia in Mice
-
Objective: To compare the efficacy of this compound and yohimbine in reversing xylazine-ketamine-induced anesthesia in mice.
-
Subjects: Laboratory mice.
-
Anesthetic Protocol: Anesthesia was induced with an intraperitoneal (IP) injection of a combination of xylazine (10 mg/kg) and ketamine (80 mg/kg).
-
Antagonist Administration: 15 minutes after the induction of anesthesia, mice were randomly assigned to receive one of the following treatments via IP injection:
-
This compound (1 mg/kg)
-
Yohimbine (1.5 mg/kg)
-
Saline (control)
-
-
Primary Outcome Measure: The time to the return of the righting reflex was recorded for each mouse. This is the time from antagonist/saline administration until the mouse could voluntarily return to a sternal recumbency position.
-
Statistical Analysis: A one-way analysis of variance (ANOVA) was used to compare the mean recovery times between the three groups.
Experiment 2: Evaluation of this compound and Yohimbine in the Treatment of Amitraz Intoxication in Dogs
-
Objective: To compare the efficacy and safety of this compound and yohimbine in reversing amitraz-induced toxicity in dogs.
-
Subjects: Thirty healthy adult dogs.
-
Intoxication Protocol: All dogs received an intravenous (IV) infusion of amitraz at a dose of 1 mg/kg.
-
Treatment Protocol: Thirty minutes after amitraz administration, the dogs were randomly divided into three groups:
-
Group A (Control): Received no antagonist.
-
Group AY (Yohimbine): Received yohimbine at a dose of 0.1 mg/kg IV.
-
Group AA (this compound): Received this compound at a dose of 0.2 mg/kg IV.
-
-
Parameters Monitored: Rectal temperature, heart rate, respiratory rate, mean arterial pressure, degree of sedation, and pupil diameter were monitored for 360 minutes.
-
Statistical Analysis: Appropriate statistical tests were used to compare the physiological parameters and clinical scores between the groups over time.
Mandatory Visualizations
Signaling Pathways
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Comparing Alpha-2 Antagonists.
References
Atipamezole's Reversal Effects in Specific Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atipamezole's efficacy in reversing the effects of alpha-2 adrenergic receptor agonists in various animal models. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective analysis of this compound in comparison to other reversal agents, primarily yohimbine. This document details experimental protocols, presents quantitative data in tabular format, and visualizes key pathways and workflows to support research and development in veterinary and preclinical settings.
Comparative Efficacy of this compound
This compound is a potent and highly selective alpha-2 adrenergic receptor antagonist.[1] Its primary application in veterinary medicine is to reverse the sedative and analgesic effects of alpha-2 agonists such as medetomidine, dexmedetomidine, and xylazine.[2] The following tables summarize the quantitative data from various studies, comparing the reversal efficacy of this compound with other agents.
Table 1: Reversal of Xylazine-Induced Anesthesia in Mice
| Reversal Agent | Dose (mg/kg, IP) | Anesthetic Regimen | Mean Time to Return of Righting Reflex (minutes ± SD) | Animal Model | Reference |
| This compound | 1 | Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | 10.3 ± 6.4 | Mice | [3] |
| Yohimbine | 1.5 | Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | 21.3 ± 5.6 | Mice | [3] |
| Saline (Control) | - | Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | 38.2 ± 7.5 | Mice | [3] |
Table 2: Reversal of Dexmedetomidine-Induced Sedation in Dogs
| Reversal Agent | Dose (µg/kg, IM) | Sedative | Key Outcomes | Animal Model | Reference |
| This compound | 100 | Dexmedetomidine (10 µg/kg, IV) | Rapid antagonism of sedation and antinociception. | Beagle Dogs | |
| Saline (Control) | - | Dexmedetomidine (10 µg/kg, IV) | Prolonged sedation and antinociception. | Beagle Dogs |
Table 3: Reversal of Xylazine-Induced Sedation in Dogs
| Reversal Agent | Dose | Sedative | Mean Time to Standing (minutes, seconds) | Mean Time to Normal Wakefulness (minutes, seconds) | Animal Model | Reference |
| This compound | 0.3 mg/kg, Intranasal | Xylazine (1.1 mg/kg, IV) | 6, 30 | 7, 20 | Healthy Dogs | |
| This compound | 200 µg/kg, IM | Xylazine | Effective reversal of sedative effects. | Dogs | ||
| Doxapram | 2.5 mg/kg, IM | Xylazine | Shortened time to standing but dogs remained ataxic. | Dogs |
Table 4: Reversal of Xylazine/Tiletamine/Zolazepam Anesthesia in Pigs
| Reversal Agent | Dose (mg/kg) | Anesthetic Regimen | Median Time to Return to Consciousness (minutes) | Animal Model | Reference |
| This compound (Low-Dose) | 0.12 | Xylazine/Tiletamine/Zolazepam | 32.5 | Pigs | |
| Control (No Reversal) | - | Xylazine/Tiletamine/Zolazepam | 50.0 | Pigs |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Protocol 1: Comparison of this compound and Yohimbine in Reversing Xylazine/Ketamine Anesthesia in Mice
-
Animal Model: Mice.
-
Anesthesia Induction: A combination of ketamine (80 mg/kg) and xylazine (10 mg/kg) was administered via intraperitoneal (IP) injection.
-
Reversal Agent Administration: 15 minutes after the induction of anesthesia, mice were randomly assigned to receive one of the following treatments via IP injection:
-
This compound (1 mg/kg)
-
Yohimbine (1.5 mg/kg)
-
Saline (control)
-
-
Primary Outcome Measure: The time to the return of the righting reflex was recorded for each mouse. This is the time from the administration of the reversal agent until the mouse could voluntarily return to a sternal or ventral position from a lateral or dorsal recumbency.
-
Data Analysis: Statistical analysis was performed to compare the mean recovery times between the different treatment groups.
Protocol 2: Evaluation of Intranasal this compound for Reversal of Xylazine Sedation in Dogs
-
Animal Model: Healthy, staff-owned dogs.
-
Sedation Induction: Xylazine (1.1 mg/kg) was administered intravenously (IV).
-
Sedation Monitoring: A sedation score was recorded every 5 minutes until a score of >13 out of 21 was achieved for three consecutive readings.
-
Reversal Agent Administration: Once the desired level of sedation was reached, this compound (0.3 mg/kg) was administered intranasally using a mucosal atomization device.
-
Outcome Measures: Sedation scores were continuously recorded every 5 minutes until successful reversal was achieved (a score of <4 out of 21). The average times to standing and normal wakefulness were also recorded.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism
Alpha-2 adrenergic agonists, such as dexmedetomidine and xylazine, bind to and activate alpha-2 adrenergic receptors in the central and peripheral nervous system. This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and sympatholytic effects. This compound acts as a competitive antagonist at these same receptors, displacing the agonist and thereby reversing its effects.
Experimental Workflow: Comparative Reversal Study
The following diagram illustrates a typical experimental workflow for comparing the reversal effects of this compound with an alternative agent.
Discussion and Conclusion
The compiled data consistently demonstrates that this compound is a highly effective and rapid antagonist for alpha-2 adrenergic agonist-induced sedation and anesthesia in a variety of animal models. In direct comparisons, this compound has been shown to have a faster onset of action and result in quicker recovery times than yohimbine. The high selectivity of this compound for the alpha-2 adrenergic receptor contributes to its favorable safety profile with minimal side effects.
The choice of reversal agent and its dosage should be carefully considered based on the specific alpha-2 agonist used, the animal species, and the desired speed of recovery. The provided experimental protocols offer a foundation for designing further studies to validate this compound's effects in different contexts. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of the pharmacological principles and practical considerations in the use of this compound.
For researchers and professionals in drug development, the consistent and predictable performance of this compound makes it a valuable tool in both clinical practice and preclinical research, ensuring animal welfare and the reliability of experimental outcomes.
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole vs. Yohimbine: A Comparative Analysis of Alpha-2 Adrenergic Receptor Selectivity
In the realm of pharmacology, the selective antagonism of adrenergic receptors is a critical attribute for therapeutic agents and research tools. This guide provides a detailed comparison of atipamezole and yohimbine, focusing on their selectivity for alpha-2 (α2) versus alpha-1 (α1) adrenergic receptors. This analysis is supported by experimental data, detailed methodologies, and visual representations of the pertinent biological pathways.
Quantitative Comparison of Receptor Selectivity
The selectivity of a compound for one receptor subtype over another is a key determinant of its pharmacological profile, influencing both its efficacy and its side-effect profile. This compound demonstrates a significantly higher selectivity for α2-adrenergic receptors over α1-adrenergic receptors when compared to yohimbine.
Receptor binding studies have quantified this difference, revealing an α2/α1 selectivity ratio of 8526 for this compound, while yohimbine exhibits a ratio of 40.[1] This stark contrast underscores this compound's superior specificity as an α2-adrenergic antagonist. The binding affinities (Ki) of these compounds for α1 and α2 adrenergic receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | α2/α1 Selectivity Ratio |
| This compound | Alpha-2 | Value not explicitly found, but inferred to be significantly lower than for alpha-1 | 8526 |
| Alpha-1 | Value not explicitly found, but inferred to be significantly higher than for alpha-2 | ||
| Yohimbine | Alpha-2 | 4.4 | 40 |
| Alpha-1 | 1057 |
Note: Specific Ki values for this compound for each receptor subtype were not consistently available across the searched literature, but the selectivity ratio is well-documented. The Ki values for yohimbine are representative values from literature.
Experimental Protocols
The determination of the α2 to α1 selectivity ratio for this compound and yohimbine is primarily achieved through competitive radioligand binding assays. This technique measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radioactive ligand that binds to that receptor.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and yohimbine for α1 and α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines or tissues expressing either α1 or α2-adrenergic receptors.
-
Radioligand for α2-receptors: [3H]-clonidine or [3H]-MK-912.
-
Radioligand for α1-receptors: [3H]-prazosin.
-
Unlabeled this compound and yohimbine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the target adrenergic receptor subtypes are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer.
-
Assay Setup: A series of tubes are prepared, each containing a fixed concentration of the appropriate radioligand and a fixed amount of the prepared cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or yohimbine) are added to the tubes. A set of control tubes with no competitor (total binding) and a set with a high concentration of a known potent antagonist (non-specific binding) are also prepared.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity Ratio Calculation: The α2/α1 selectivity ratio is calculated by dividing the Ki value for the α1 receptor by the Ki value for the α2 receptor.
Signaling Pathways
Alpha-1 and alpha-2 adrenergic receptors are both G protein-coupled receptors (GPCRs), but they are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are coupled to Gq alpha subunit of the heterotrimeric G protein.[2][3] Activation of the α1-receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Alpha-2 Adrenergic Receptor Signaling Pathway
Alpha-2 adrenergic receptors are coupled to the Gi alpha subunit of the heterotrimeric G protein. Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state of various downstream effector proteins, resulting in a cellular response.
Experimental Workflow
The logical flow of a competitive radioligand binding assay to determine antagonist selectivity is depicted in the following diagram.
References
- 1. Determination of adrenoceptors of the alpha 2-subtype on isolated human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole vs. Yohimbine: A Comparative Review for Rodent Research
A comprehensive analysis of two prominent alpha-2 adrenergic receptor antagonists used in rodent models, focusing on their efficacy in anesthesia reversal, receptor selectivity, and overall pharmacological profiles. This guide synthesizes data from controlled studies to aid researchers in selecting the appropriate antagonist for their experimental needs.
Introduction
In rodent research, the use of injectable anesthetic cocktails, often containing an alpha-2 adrenergic agonist like xylazine, is a common practice for achieving sedation and analgesia. The ability to reverse the effects of these agonists is crucial for minimizing anesthesia time, reducing potential side effects, and improving animal welfare. Atipamezole and yohimbine are two of the most frequently used alpha-2 adrenergic receptor antagonists for this purpose. While both drugs effectively counteract the sedative and physiological effects of alpha-2 agonists, they exhibit distinct pharmacological properties that can influence experimental outcomes. This guide provides a detailed comparison of this compound and yohimbine, supported by experimental data from controlled studies in rodents, to inform the selection process for researchers, scientists, and drug development professionals.
Mechanism of Action and Receptor Selectivity
This compound and yohimbine function by competitively blocking alpha-2 adrenergic receptors, thereby inhibiting the effects of alpha-2 agonists like xylazine and medetomidine. The sedative effects of these agonists are primarily mediated by the stimulation of α2A adrenoreceptor subtypes in the locus coeruleus of the brainstem, which leads to a decrease in norepinephrine release.[1][2] By antagonizing these receptors, this compound and yohimbine promote the release of norepinephrine, leading to arousal and reversal of sedation.
A key differentiator between the two antagonists is their receptor selectivity. This compound is a highly selective alpha-2 adrenergic antagonist with a significantly higher affinity for alpha-2 receptors over alpha-1 receptors.[3] In contrast, yohimbine, while still considered an alpha-2 selective antagonist, exhibits a lower selectivity ratio and also interacts with other receptor systems, including alpha-1 adrenergic, serotonin, and dopamine receptors.[4][5] This broader receptor activity of yohimbine can lead to more complex physiological and behavioral effects compared to the more targeted action of this compound.
Receptor Selectivity Ratios (α2:α1)
| Compound | α2:α1 Selectivity Ratio |
| This compound | 8526:1 |
| Yohimbine | 40:1 |
Efficacy in Anesthesia Reversal: A Quantitative Comparison
Controlled studies in mice have consistently demonstrated that this compound provides a more rapid and effective reversal of xylazine-ketamine anesthesia compared to yohimbine.
Time to Return of Righting Reflex (RORR)
A primary outcome measure in these studies is the time it takes for an animal to regain its righting reflex after administration of the antagonist.
| Study | Animal Model | Anesthetic Protocol | Antagonist & Dose (IP) | Mean Time to RORR (minutes ± SD) |
| Janssen et al., 2017 | Mice | Xylazine (10 mg/kg) + Ketamine (80 mg/kg) | Saline (Control) | 38.2 ± 7.5 |
| Yohimbine (1.5 mg/kg) | 21.3 ± 5.6 | |||
| This compound (1 mg/kg) | 10.3 ± 6.4 | |||
| Janssen et al., 2018 | Mice | Xylazine (9.9 mg/kg) + Ketamine (65.0 mg/kg) | Saline (Control) | - |
| Yohimbine (4.3 mg/kg) | 40.6 ± 8.8 | |||
| This compound (0.4 mg/kg) | 26.0 ± 1.2 |
As the data illustrates, this compound significantly reduces the time to recovery compared to both saline and yohimbine.
Emergence Behavior Analysis
A 2018 study by Janssen et al. provided a more detailed analysis of the behavioral sequence during emergence from anesthesia. This study found that while both antagonists hastened emergence behaviors compared to saline, this compound was faster than yohimbine in producing specific markers of recovery.
| Behavioral Marker | Yohimbine (mean time in min ± SEM) | This compound (mean time in min ± SEM) |
| Whisker Movement | 21.9 ± 1.5 | 17.5 ± 0.5 |
| Return of Righting Reflex (RORR) | 40.6 ± 8.8 | 26.0 ± 1.2 |
Interestingly, this study also noted that although yohimbine initiated early emergence behaviors faster than saline, the overall completion of the emergence sequence was delayed with yohimbine, an effect attributed to its antagonism of alpha-1 receptors.
Cardiovascular Effects
The administration of alpha-2 agonists like xylazine typically causes bradycardia (slowed heart rate) and hypotension. Reversal with an antagonist is expected to counteract these effects. One study observed that both this compound and yohimbine led to an increase in heart rate to a normal physiological range. However, the onset of this effect was much faster with this compound, beginning within 2 minutes and completing within 4 minutes. In contrast, there was a 7-minute delay before the effect on heart rate was observed after yohimbine administration.
Neurochemical and Behavioral Effects Beyond Sedation Reversal
The differing receptor profiles of this compound and yohimbine also translate to distinct effects on central nervous system neurochemistry and behavior.
-
Monoamine Turnover: In a study evaluating central monoaminergic activity, both drugs were found to stimulate central noradrenaline turnover to a similar extent at equally effective alpha-2 antagonizing doses. However, yohimbine also elevated central dopamine and decreased central 5-hydroxytryptamine (serotonin) turnover rates, while this compound only slightly increased dopaminergic activity. These differences are likely due to the non-alpha-2-adrenoceptor properties of yohimbine.
-
Behavioral Tests: In behavioral assessments, this compound showed minimal effects on motor activity but did stimulate food-rewarded operant responding. Yohimbine, on the other hand, had a more complex dose-dependent effect, both stimulating and decreasing behavior within a narrow dose range. Both antagonists were found to increase neophobia (fear of new things), but only yohimbine decreased exploratory behavior in a two-compartment test.
Experimental Protocols
Anesthesia Reversal Study (Janssen et al., 2017)
-
Animals: The study utilized mice.
-
Anesthesia Induction: Mice were anesthetized with an intraperitoneal (IP) injection of a combination of xylazine (10 mg/kg) and ketamine (80 mg/kg).
-
Antagonist Administration: 15 minutes after the induction of anesthesia, mice received an IP injection of either this compound (1 mg/kg), yohimbine (1.5 mg/kg), or saline (control).
-
Outcome Measurement: The primary outcome measured was the time from antagonist administration to the return of the righting reflex.
Emergence Behavior Study (Janssen et al., 2018)
-
Animals: Adult mice were used in this study.
-
Anesthesia Induction: Anesthesia was induced with an IP injection of ketamine (65.0 mg/kg) and xylazine (9.9 mg/kg).
-
Antagonist Administration: Following sustained loss of righting, mice received an IP injection of either yohimbine (4.3 mg/kg), this compound (0.4 mg/kg), or saline.
-
Outcome Measurement: The timing of a sequence of post-anesthesia behaviors, including whisker movement and the return of the righting reflex, was carefully monitored and compared between the groups.
Visualizing the Pathways and Processes
Signaling Pathway of Alpha-2 Adrenergic Agonists and Antagonists
Caption: Alpha-2 adrenergic signaling and points of intervention.
Experimental Workflow for Anesthesia Reversal Studies
References
- 1. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Faster emergence behavior from ketamine/xylazine anesthesia with this compound versus yohimbine | PLOS One [journals.plos.org]
A Comparative Analysis of Atipamezole and Yohimbine: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of two prominent α2-adrenergic receptor antagonists: atipamezole and yohimbine. Both agents are utilized in research and clinical settings, primarily for their ability to reverse the effects of α2-adrenergic agonists. However, their distinct pharmacological profiles lead to significant differences in their efficacy, selectivity, and side-effect profiles. This document aims to objectively compare their performance with supporting experimental data to inform researchers in drug development and experimental design.
Pharmacodynamic Properties: Receptor Binding and Selectivity
The primary mechanism of action for both this compound and yohimbine is the competitive antagonism of α2-adrenergic receptors. This action blocks the effects of α2-agonists, such as xylazine and medetomidine, leading to a reversal of sedation, analgesia, and other physiological effects. However, the two compounds exhibit markedly different affinities and selectivities for adrenergic receptor subtypes.
This compound is a highly selective α2-adrenergic antagonist, demonstrating a significantly greater affinity for α2 receptors over α1 receptors.[1][2][3] In contrast, yohimbine, while still selective for α2 receptors, has a considerably lower α2:α1 selectivity ratio, suggesting a greater potential for off-target effects mediated by α1 receptor blockade.[1][3]
The α2-adrenergic receptors are further classified into subtypes (α2A, α2B, α2C, and in some species, α2D). While both this compound and yohimbine interact with these subtypes, their affinity profiles differ. Notably, yohimbine has been shown to have a significantly lower affinity for the α2D-subtype compared to this compound. This differential binding may contribute to variations in their pharmacological effects.
| Parameter | This compound | Yohimbine | Reference |
| α2:α1 Selectivity Ratio | 8526:1 | 40:1 | |
| α2-Adrenergic Receptor Subtype Affinity | High affinity for α2A, α2B, α2C, and α2D subtypes. | High affinity for α2A, α2B, and α2C subtypes; lower affinity for the α2D subtype. | |
| Other Receptor Affinities | Negligible affinity for serotonergic, dopaminergic, muscarinic, and other receptors. | Moderate affinity for serotonin (5-HT1A, 5-HT1B, 5-HT1D) and dopamine (D2, D3) receptors. |
Pharmacokinetic Profiles: A Comparative Overview in Canines
The pharmacokinetic properties of a drug dictate its absorption, distribution, metabolism, and excretion, which in turn influence the onset, duration, and intensity of its pharmacological effects. While comprehensive head-to-head pharmacokinetic studies in a single species are limited, data from various sources, primarily in dogs, allow for a comparative analysis.
This compound is characterized by rapid absorption following intramuscular administration, with peak plasma levels achieved in approximately 10 minutes in dogs. It has a relatively short elimination half-life. Yohimbine, on the other hand, exhibits a longer half-life in dogs, which may lead to a more prolonged duration of action but also a potential for lingering side effects.
| Parameter | This compound (in Dogs) | Yohimbine (in Dogs) | Reference |
| Bioavailability (IM) | Rapid absorption | Slower absorption than this compound | |
| Time to Peak Plasma Concentration (Tmax) (IM) | ~10 minutes | Slower than this compound | |
| Elimination Half-life (t1/2) | ~1-2 hours | ~1.7 hours (104.1 +/- 32.1 min) | |
| Volume of Distribution (Vd) | Not consistently reported | 4.5 +/- 1.8 L/kg | |
| Clearance (CL) | Increased by medetomidine | 29.6 +/- 14.7 mL/min/kg |
Efficacy in Reversing α2-Agonist-Induced Sedation
The clinical and research utility of this compound and yohimbine is most evident in their ability to reverse the sedative and analgesic effects of α2-adrenergic agonists. Experimental data consistently demonstrate that this compound is a more potent and rapidly acting antagonist compared to yohimbine.
In a study involving mice anesthetized with a ketamine-xylazine combination, this compound administration resulted in a significantly faster return of the righting reflex compared to yohimbine. Similarly, in dogs sedated with medetomidine, this compound produced a more rapid and reliable reversal of sedation. The higher potency and selectivity of this compound likely contribute to its superior efficacy in this regard.
| Study Species | α2-Agonist | Antagonist | Mean Time to Recovery (Return of Righting Reflex) | Reference |
| Mice | Xylazine | This compound (1 mg/kg IP) | 10.3 ± 6.4 min | |
| Yohimbine (1.5 mg/kg IP) | 21.3 ± 5.6 min | |||
| Saline | 38.2 ± 7.5 min | |||
| Dogs | Medetomidine | This compound (120 µg/kg IM) | First sign of arousal: 7 ± 3 min | |
| Yohimbine (110 µg/kg IM) | First sign of arousal: 18 ± 11 min |
Signaling Pathways and Experimental Workflows
The antagonism of α2-adrenergic receptors by this compound and yohimbine initiates a cascade of intracellular signaling events. By blocking the inhibitory G-protein (Gi) coupled α2-receptor, these antagonists prevent the agonist-induced inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA) and downstream signaling pathways, ultimately leading to an increase in neurotransmitter release and a reversal of the α2-agonist's effects.
References
Atipamezole Administration Significantly Reduces Anesthetic Recovery Time Compared to Spontaneous Recovery
For researchers and drug development professionals, the use of atipamezole as a reversal agent for sedative-induced anesthesia demonstrates a marked reduction in recovery time and immobilization duration when compared to spontaneous recovery. This guide provides a comparative analysis based on experimental data, detailing the accelerated recovery and outlining the pharmacological mechanism of this compound.
This compound, a potent and selective α2-adrenergic receptor antagonist, is widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists like medetomidine and dexmedetomidine.[1] Clinical and preclinical studies consistently show that its administration significantly shortens the recovery period, allowing for a more rapid return to normal physiological functions compared to animals that are allowed to recover without a reversal agent.
Quantitative Comparison of Recovery Times
The following table summarizes data from various studies, highlighting the significant difference in recovery times between subjects treated with this compound and those undergoing spontaneous recovery.
| Species | Anesthetic Protocol | Recovery Parameter | Spontaneous Recovery Time (minutes) | This compound-Mediated Recovery Time (minutes) | Fold Change | Reference |
| Mice | Medetomidine-Ketamine | Immobilization Time | 143 (131–149) | 98 (88–99) | ~1.5x faster | [2] |
| Mice | Medetomidine-Ketamine | Recovery Time | 55 (40–70) | 22 (18–30) | ~2.5x faster | [2] |
| Mice | Ketamine-Dexmedetomidine | Time to Ambulation | Not explicitly stated, but recovery is prolonged | 17.4 ± 30.6 | - | |
| Capybara | Ketamine-Dexmedetomidine | Time to Full Recovery | 55 ± 15 | ~45 | ~1.2x faster | [3] |
| Cats | Medetomidine-Ketamine | Time to Sternal Recumbency | Significantly longer (exact times not provided in abstract) | 52.9 ± 22.3 to 65.7 ± 24.7 (depending on dose and timing) | Shorter with this compound | [4] |
Note: Recovery times can be influenced by the specific anesthetic agents used, dosage, and the timing of this compound administration.
Experimental Protocols
The methodologies employed in these comparative studies are crucial for understanding the context of the presented data. Below is a generalized experimental protocol for evaluating the efficacy of this compound.
Objective: To compare the time to recovery from anesthesia in subjects receiving this compound versus a control group undergoing spontaneous recovery.
Subjects: The studies cited utilized various animal models, including mice, cats, and capybaras. All animals were handled in accordance with ethical guidelines for animal research.
Anesthesia Induction:
-
Subjects are weighed to determine the appropriate dosage of anesthetic agents.
-
An anesthetic cocktail, commonly a combination of an α2-adrenergic agonist (e.g., medetomidine, dexmedetomidine) and a dissociative anesthetic (e.g., ketamine), is administered, typically via intramuscular or subcutaneous injection.
-
The onset of anesthesia is monitored by assessing the loss of reflexes, such as the pedal withdrawal reflex or righting reflex.
Reversal and Recovery Monitoring:
-
Following a predetermined period of anesthesia or a surgical procedure, subjects in the experimental group are administered this compound. The control group receives a placebo (e.g., saline) or no treatment to allow for spontaneous recovery.
-
Recovery is assessed by monitoring the return of various physiological and behavioral functions. Key parameters include:
-
Time to regain righting reflex: The time taken for the animal to be able to return itself to a normal upright position after being placed on its side.
-
Time to sternal recumbency: The time until the animal can maintain an upright position on its chest.
-
Time to walking/ambulation: The time taken for the animal to be able to stand and take coordinated steps.
-
-
Vital signs such as heart rate, respiratory rate, and body temperature are monitored throughout the recovery period.
Mechanism of Action: this compound as an α2-Adrenergic Antagonist
This compound's rapid reversal of sedation is attributed to its high affinity and selectivity for α2-adrenergic receptors. Sedative agents like medetomidine and dexmedetomidine are agonists at these receptors, meaning they bind to and activate them. This activation in the central nervous system inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness, leading to sedation, analgesia, and muscle relaxation.
This compound acts as a competitive antagonist, meaning it binds to the same α2-adrenergic receptors as the agonist but does not activate them. By occupying these receptors, this compound displaces the agonist, thereby blocking its effects and restoring the normal release of norepinephrine. This leads to a rapid reversal of the sedative state and a swift return to consciousness.
Experimental Workflow: Comparative Recovery Study
The following diagram illustrates a typical workflow for a study comparing this compound-mediated recovery to spontaneous recovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound dosage and timing of administration on recovery time and quality in cats following injectable anaesthesia incorporating ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole's Reversal Efficacy: A Comparative Guide for Novel Alpha-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atipamezole's effectiveness in reversing the effects of established and novel alpha-2 adrenergic agonists. While this compound is a potent and selective antagonist for traditional alpha-2 agonists, its efficacy against newly developed compounds is an area of ongoing investigation. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to support further research and development.
Executive Summary
This compound is a synthetic α2-adrenergic receptor antagonist widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-agonists like dexmedetomidine and medetomidine.[1] Its high affinity and selectivity for α2-receptors ensure rapid and reliable reversal of central and peripheral effects.[2][3] However, the emergence of novel alpha-2 agonists, designed for more specific applications such as targeted spinal analgesia with reduced systemic side effects, necessitates a thorough evaluation of this compound's reversal capabilities.
Currently, there is a notable lack of published experimental data directly assessing the reversal of novel alpha-2 agonists like fadolmidine, SY-15, and SY-17 with this compound. This guide, therefore, presents a detailed analysis of this compound's performance against traditional agonists as a benchmark and discusses the pharmacological profiles of novel agonists to infer potential interactions.
Comparative Data on this compound Reversal
The following tables summarize quantitative data from studies evaluating the reversal of traditional alpha-2 agonists with this compound.
Table 1: Reversal of Sedation and Analgesia
| Agonist | Species | Agonist Dose | This compound Dose | Outcome Measure | Result | Citation |
| Dexmedetomidine | Human | 0.67 µg/kg IV | 27 µg/kg & 67 µg/kg IV | Sedation Score | Effective reversal of profound sedation. | [2][4] |
| Medetomidine | Dog | 20, 40, 80 µg/kg IM | 4, 6, 10 times the medetomidine dose (IM) | Arousal Time | Signs of arousal in 3-7 minutes. | |
| Medetomidine | Dog | 20, 40, 80 µg/kg IM | 4, 6, 10 times the medetomidine dose (IM) | Time to Walking | First steps taken in 4-12 minutes. | |
| Dexmedetomidine | Dog | 0.01 mg/kg IV | 0.1 mg/kg IM | Nociceptive Withdrawal Reflex Threshold | Rapid reversal of antinociception within 5 minutes. |
Table 2: Reversal of Cardiovascular Effects
| Agonist | Species | Agonist Dose | This compound Dose | Cardiovascular Parameter | Result | Citation |
| Dexmedetomidine | Human | 0.67 µg/kg IV | 27 µg/kg & 67 µg/kg IV | Blood Pressure | Effective antagonism of hypotension. | |
| Dexmedetomidine | Human | 0.67 µg/kg IV | 67 µg/kg IV | Plasma Noradrenaline | 50% overshoot above basal levels after reversal. | |
| Medetomidine | Dog | 20, 40, 80 µg/kg IM | 5 and 10 times the medetomidine dose (IM) | Heart Rate | Significant increase in medetomidine-depressed heart rate. | |
| Medetomidine | Dog | 20, 40, 80 µg/kg IM | 5 and 10 times the medetomidine dose (IM) | Mean Arterial Blood Pressure | Transient decrease, followed by no significant difference from placebo. | |
| Medetomidine | Cat | 0.1 mg/kg IM | 0.5 mg/kg IM | Heart Rate & Cardiac Output | Complete reversal of medetomidine-induced reduction. |
Experimental Protocols
In Vivo Reversal of Dexmedetomidine-Induced Sedation and Cardiovascular Effects in a Canine Model
This protocol outlines a typical experimental design to quantify the reversal effects of this compound.
1. Animal Model:
-
Healthy, adult beagle dogs of both sexes.
-
Animals are fasted overnight with free access to water.
-
A washout period of at least 14 days is maintained between treatments.
2. Instrumentation and Baseline Measurements:
-
Placement of intravenous catheters for drug administration and blood sampling.
-
Non-invasive blood pressure monitoring.
-
Electrocardiogram (ECG) for heart rate and rhythm analysis.
-
Baseline measurements of heart rate, blood pressure, and respiratory rate are recorded for at least 30 minutes before drug administration.
3. Drug Administration:
-
Sedation: Dexmedetomidine (e.g., 10 µg/kg) is administered intravenously over a 2-minute period.
-
Monitoring: Cardiovascular parameters and sedation scores are recorded at regular intervals (e.g., every 5-10 minutes).
-
Reversal: At a predetermined time point (e.g., 30 minutes after dexmedetomidine administration), this compound (e.g., 50 µg/kg) or a saline placebo is administered intramuscularly.
4. Data Collection and Analysis:
-
Continuous monitoring of heart rate, blood pressure, and respiratory rate for a set period (e.g., 120 minutes) after this compound/placebo administration.
-
Sedation is assessed using a validated scoring system at regular intervals.
-
Time to standing and walking is recorded.
-
Blood samples may be collected to determine plasma concentrations of dexmedetomidine and this compound.
-
Statistical analysis is performed to compare the reversal effects of this compound with the placebo group.
Signaling Pathways and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling Pathway
Alpha-2 adrenergic agonists bind to and activate α2-receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade of events ultimately leads to the physiological effects of sedation, analgesia, and muscle relaxation. This compound, as a competitive antagonist, blocks the α2-receptor, thereby preventing the agonist from binding and initiating this signaling cascade.
Caption: Alpha-2 adrenergic receptor signaling pathway and this compound's mechanism of action.
Experimental Workflow for Evaluating this compound's Reversal Efficacy
The following diagram illustrates a typical workflow for an in vivo study designed to assess the effectiveness of this compound in reversing the effects of an alpha-2 agonist.
Caption: A typical experimental workflow for in vivo reversal studies.
Discussion on Novel Alpha-2 Agonists
Fadolmidine
Fadolmidine is a novel α2-adrenoceptor agonist developed specifically for spinal analgesia. Its key characteristic is its polar nature, which limits its ability to cross the blood-brain barrier, thereby reducing systemic side effects like sedation and hypotension that are common with traditional α2-agonists. While fadolmidine has shown potent analgesic effects in preclinical models, to date, no studies have been published that investigate the reversal of its effects with this compound. Given that fadolmidine is a potent and selective α2-agonist, it is theoretically plausible that this compound would act as an effective antagonist. However, the localized administration and distinct pharmacokinetic profile of fadolmidine may influence the required dosage and administration route of a reversal agent.
Novel Scaffold Agonists (SY-15 and SY-17)
Recent research has identified novel scaffold α2A-adrenergic receptor agonists, such as SY-15 and SY-17, through computational screening. These compounds represent a departure from the traditional imidazoline-based structures and may offer improved selectivity and side-effect profiles. As with fadolmidine, there is currently no available data on the reversal of SY-15 or SY-17 with this compound. The unique chemical structures of these compounds may result in different binding kinetics and interactions with this compound compared to traditional agonists.
Alternative Reversal Strategies
While this compound is the most selective and widely used α2-antagonist, other agents exist.
-
Yohimbine: A less selective α2-antagonist that has been largely replaced by this compound in small animal practice due to this compound's higher affinity for the α2-receptor and better side-effect profile.
-
Tolazoline: Another non-selective alpha-antagonist.
-
Vatinoxan: A peripherally acting α2-adrenoceptor antagonist. It is not used as a reversal agent in the same manner as this compound but is co-administered with an α2-agonist to mitigate peripheral cardiovascular side effects while preserving central sedative and analgesic effects. A study investigating the reversal of medetomidine in the presence of vatinoxan with this compound found that vatinoxan helped maintain hemodynamic function and hastened recovery.
Conclusion and Future Directions
This compound remains the gold standard for the reversal of traditional alpha-2 adrenergic agonists, with a wealth of data supporting its rapid and effective action. However, the landscape of alpha-2 agonist development is evolving, with novel compounds being designed for specific therapeutic niches.
A critical knowledge gap exists regarding the reversal of these novel agonists. Future research should prioritize in vivo studies to:
-
Determine the effective dose of this compound required to reverse the effects of fadolmidine, SY-15, SY-17, and other emerging novel alpha-2 agonists.
-
Characterize the time course of reversal for both central and peripheral effects.
-
Evaluate the safety profile of this compound when used to reverse these novel compounds.
Such studies are essential to ensure the safe and effective clinical application of the next generation of alpha-2 adrenergic agonists. The experimental protocols and comparative data presented in this guide provide a solid foundation for the design and execution of this much-needed research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Atipamezole: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Atipamezole
This document provides comprehensive guidance for the safe and compliant disposal of this compound, a substance utilized by researchers and scientists in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), which streamlines disposal by negating the need for DEA-specific protocols.[1] However, its classification as a hazardous material can vary, necessitating a cautious approach to its disposal.
Hazard Assessment and Regulatory Overview
The classification of this compound can differ between regulatory frameworks and suppliers. While one Safety Data Sheet (SDS) may classify it as hazardous under the OSHA Hazard Communication Standard, another may not under European regulations. This discrepancy underscores the importance of treating this compound as a potentially hazardous chemical waste to ensure the highest safety standards are met.
Pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] It is imperative that laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all local and state regulations, which may be more stringent than federal guidelines.[3][4]
Key Hazard Information
| Hazard Classification | Details | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4; Toxic if swallowed, in contact with skin, or if inhaled. | Safety Data Sheet (OSHA) |
| Hazardous Substance Classification | Not classified as a hazardous substance or mixture. | Safety Data Sheet (EC Regulation) |
| DEA Controlled Substance | No | BLOOM TECH |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Prior to handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Segregation and Labeling:
-
Do not mix this compound waste with other waste streams.
-
Collect all this compound waste, including unused product, contaminated materials, and empty containers, in a designated, properly labeled, and sealed waste container.
3. Spill Management:
-
In the event of a spill, immediately contain the area.
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to collect the substance.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated materials into the designated this compound waste container.
-
Clean the spill area thoroughly.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be considered contaminated and disposed of as hazardous waste. Do not reuse these containers.
5. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Do not discharge this compound waste down the drain or into sewer systems.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste container.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Atipamezole
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmacologically active compounds like Atipamezole is paramount. This compound hydrochloride is an alpha2-adrenergic antagonist that requires careful handling to avoid potential exposure and adverse health effects.[1] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the foundation of safe handling. Below is a summary of recommended PPE when working with this compound, based on information from safety data sheets.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Must be worn with side shields to protect from splashes.[2] |
| Hand Protection | Gloves | Wear suitable, chemical-resistant gloves.[2] Nitrile or neoprene gloves are generally preferred for handling chemicals in a laboratory setting.[3] |
| Body Protection | Protective Clothing | Wear a lab coat or other suitable protective clothing.[2] Long-sleeved clothing is recommended. |
| Respiratory Protection | Respirator | Not typically required under normal use conditions with adequate ventilation. However, if exposure limits are exceeded or irritation is experienced, a suitable respirator may be necessary. |
Occupational Exposure
Currently, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. One manufacturer has assigned a Zoetis Occupational Exposure Band (OEB) of 4, which corresponds to a control exposure range of 1µg/m³ to <10µg/m³. In the absence of official OELs, it is crucial to handle this compound with a high degree of caution, utilizing engineering controls and PPE to minimize any potential exposure.
Safe Handling and Disposal Workflow
Adherence to a standardized workflow is critical for minimizing risk. The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Accidental Exposure Response
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove any contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. If symptoms such as irritation develop, seek medical advice.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
Spill Management
In the case of a spill, the following steps should be taken:
-
Ensure the area is well-ventilated and restrict access to unauthorized personnel.
-
Wear the appropriate PPE as outlined above.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.
-
For solid spills, carefully sweep or scoop up the material, avoiding the generation of dust.
-
Collect the spilled material and absorbent into a properly labeled, sealed container for disposal.
-
Thoroughly decontaminate the spill area with a suitable detergent and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all local, regional, and national environmental regulations.
-
Contaminated Materials: Used gloves, disposable lab coats, absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Unused Product: Unused this compound and solutions should not be disposed of down the drain. They should be collected in a labeled hazardous waste container for disposal by a licensed waste disposal company.
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
